Epipropidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(oxiran-2-ylmethyl)-4-[1-(oxiran-2-ylmethyl)piperidin-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-5-17(9-15-11-19-15)6-2-13(1)14-3-7-18(8-4-14)10-16-12-20-16/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYUHPPZINRDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)CC3CO3)CC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863598 | |
| Record name | 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-17-3 | |
| Record name | Epipropidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipropidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epipropidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epipropidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIPROPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3RCY5OD7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Epipropidine chemical properties and stability
This technical guide provides an in-depth analysis of Epipropidine (CAS 5696-17-3), a bis-epoxide alkylating agent historically investigated for antineoplastic activity.[1][2][3] This document focuses on its physicochemical instability—the primary barrier to its clinical translation—and provides rigorous protocols for handling, solubilization, and experimental validation.[3]
Physicochemical Profile, Stability Kinetics, and Handling Protocols
Executive Summary & Chemical Identity
Epipropidine (also known as Eponate or NSC 56308) represents a class of alkylating agents distinct from nitrogen mustards.[1][2][3] Instead of chloroethyl groups, it utilizes dual epoxide moieties attached to a 4,4'-bipiperidine scaffold.[1][2] While it demonstrates potent cytotoxicity via DNA cross-linking, its utility is severely limited by rapid hydrolytic degradation in aqueous environments.[3]
Chemical Identity Table
| Parameter | Technical Specification |
| IUPAC Name | 1,1'-bis(oxiran-2-ylmethyl)-4,4'-bipiperidine |
| CAS Registry Number | 5696-17-3 |
| Molecular Formula | C₁₆H₂₈N₂O₂ |
| Molecular Weight | 280.41 g/mol |
| Physical State | Crystalline solid (often hygroscopic) |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; Sparingly soluble in water (with rapid decomposition) |
| Key Pharmacophore | Bis(2,3-epoxypropyl) amine functionality |
| Primary Hazard | Genotoxic / Vesicant .[1][2][3][4][5] Causes severe eye damage and DNA mutation.[1][2][3] |
The Stability Paradox: Reactivity vs. Degradation
The therapeutic efficacy of Epipropidine relies on the electrophilic strain of its epoxide rings.[3] However, this same strain renders the molecule highly susceptible to nucleophilic attack by water (hydrolysis), leading to inactivation.
Mechanism of Degradation
In aqueous media, Epipropidine undergoes ring-opening hydrolysis.[1][2][3] This reaction is pH-dependent and acid-catalyzed.[1][2][3]
-
Protonation: The epoxide oxygen is protonated, increasing the electrophilicity of the carbon atoms.[3]
-
Nucleophilic Attack: Water attacks the less substituted carbon (or more substituted, depending on pH/mechanism), opening the ring.[3]
-
Product Formation: The result is a diol (glycol) derivative, which lacks the alkylating potential required for cytotoxicity.[2][3]
Critical Insight: Unlike nitrogen mustards which form an aziridinium ion intermediate, Epipropidine reacts directly as the epoxide.[3] The half-life (
Mechanism of Action & Degradation Pathways (Visualization)
The following diagram illustrates the bifurcated fate of Epipropidine: the therapeutic pathway (DNA Cross-linking) versus the degradation pathway (Hydrolysis).[2][3]
Figure 1: Kinetic competition between DNA alkylation (Green path) and hydrolytic inactivation (Red path).[1][2][3]
Validated Experimental Protocols
Protocol A: Anhydrous Solubilization for In Vitro Assays
Rationale: To prevent premature hydrolysis, the compound must never encounter water until the moment of administration.[3]
Reagents:
-
DMSO (Anhydrous, ≥99.9%, stored over molecular sieves).[2]
Workflow:
-
Equilibration: Allow the Epipropidine vial to reach room temperature in a desiccator to prevent condensation.
-
Primary Stock: Dissolve Epipropidine in anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds.[1][2][3]
-
Checkpoint: Solution must be clear. If cloudy, sonicate for 10 seconds.[3]
-
-
Aliquot & Freeze: Immediately aliquot the stock into amber glass vials (gas-tight). Store at -80°C. Do not refreeze after thawing.
-
Working Solution (The "30-Second Rule"):
Protocol B: Chemical Inactivation (Safety)
Rationale: Epipropidine is a potent mutagen.[1][2][3] Spills must be neutralized chemically, not just wiped.[3]
Neutralizing Agent: 10% w/v Sodium Thiosulfate (
Steps:
-
Saturate pads with 10% Sodium Thiosulfate solution.[1][2][3]
-
Allow to sit for 30 minutes (minimum contact time).
Analytical Quality Control
Researchers characterizing Epipropidine must distinguish between the active parent and the hydrolyzed diol.[1][2][3] Standard LC-MS methods using aqueous mobile phases often degrade the sample during analysis.[1][2][3]
Recommended Method: Non-Aqueous HILIC or SFC
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) silica phase.[1][2][3]
-
Mobile Phase: Acetonitrile / Ammonium Formate (95:5).[1][2][3] High organic content suppresses on-column hydrolysis.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21910, Epipropidine.[1][2][3] Retrieved February 4, 2026.[3] [Link]
-
National Institutes of Health (NIH). Epipropidine - Substance Registration.[1][2][3] U.S. National Library of Medicine, ChemIDplus.[3] [Link][1][2]
-
European Chemicals Agency (ECHA). Epipropidine Registration Dossier (EC 227-170-0). [Link][1][2][3]
Sources
- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epiquinine | C20H24N2O2 | CID 10448938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prosopinine | C16H33NO3 | CID 42608371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Epipropidine: Mechanistic Insights and Pharmacodynamics of a Diepoxide Alkylator
Topic: Understanding Epipropidine's Antineoplastic Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine), historically investigated under the trade name Eponate , represents a distinct class of alkylating agents known as diepoxides. Unlike nitrogen mustards that rely on chloroethyl groups for cyclization, Epipropidine possesses pre-formed epoxide rings that act as direct electrophiles.
While largely superseded in clinical oncology by third-generation alkylators, Epipropidine remains a critical reference molecule for studying Structure-Activity Relationships (SAR) in DNA cross-linking and for the development of modern antibody-drug conjugate (ADC) payloads requiring potent, irreversible DNA binding.
Physicochemical Profile
| Property | Value |
| IUPAC Name | 1,1'-bis(oxiran-2-ylmethyl)-4,4'-bipiperidine |
| CAS Number | 5696-17-3 |
| Molecular Formula | C₁₆H₂₈N₂O₂ |
| Molecular Weight | 280.41 g/mol |
| Class | Bifunctional Alkylating Agent (Diepoxide) |
| Core Scaffold | 4,4'-Bipiperidine |
| Reactive Moiety | 2,3-Epoxypropyl (Glycidyl) group |
Mechanism of Action: The Alkylation Cascade
The antineoplastic activity of Epipropidine is driven by its bifunctional nature, allowing it to covalently bind to electron-rich nucleophilic centers in genomic DNA.
Nucleophilic Attack & Ring Opening
Unlike nitrogen mustards which must first undergo an intramolecular cyclization to form an aziridinium ion, Epipropidine enters the cell with two reactive epoxide rings.
-
Activation: The strained three-membered epoxide rings are highly susceptible to nucleophilic attack, particularly in the slightly acidic microenvironment often found in solid tumors.
-
Targeting: The N-7 position of guanine in the DNA major groove is the primary nucleophile.
-
Adduct Formation: The nucleophilic nitrogen attacks the least substituted carbon of the epoxide ring (SN2 mechanism), opening the ring and forming a covalent bond.
Cross-Linking & Cytotoxicity
Because Epipropidine is bifunctional (two epoxide arms), it can repeat this process:
-
Interstrand Cross-linking: Binding two guanines on opposite DNA strands. This prevents DNA strand separation during the S-phase, effectively halting replication.
-
Intrastrand Cross-linking: Binding two bases on the same strand, distorting the helix and blocking transcription polymerases.
Visualization: Molecular Mechanism Pathway
The following diagram illustrates the sequential activation and DNA damage pathway.
Figure 1: The mechanistic pathway of Epipropidine, from cellular entry to irreversible DNA cross-linking and subsequent apoptotic signaling.[1]
Experimental Protocols: Synthesis & Validation
Note: The following protocol synthesizes Epipropidine from its precursor, 4,4'-bipiperidine. This reaction requires strict safety adherence due to the toxicity of epichlorohydrin.
Synthesis of Epipropidine
Objective: Alkylation of the secondary amines in 4,4'-bipiperidine using epichlorohydrin.
Reagents:
-
4,4'-Bipiperidine (CAS 15336-72-8)[2]
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Solvent: Ethanol or Isopropanol
Protocol:
-
Dissolution: Dissolve 10 mmol of 4,4'-bipiperidine in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add anhydrous K₂CO₃ (25 mmol) to the solution to act as an acid scavenger.
-
Alkylation: Dropwise add Epichlorohydrin (25 mmol, 2.5 eq) to the stirring mixture. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 60-70°C) for 4–6 hours. Monitoring via TLC (Thin Layer Chromatography) is essential to observe the disappearance of the amine starting material.
-
Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude diepoxide can be purified via recrystallization from ether/hexane or column chromatography (silica gel), though epoxides are sensitive to acidic silica; neutral alumina is preferred.
Validation: Epoxide Titration
To ensure the pharmacological activity of the synthesized compound, the epoxide content must be verified.
-
Method: HCl-Dioxane Titration.
-
Principle: HCl opens the epoxide ring to form a chlorohydrin. The consumption of acid is measured.
-
Calculation:
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for generating Epipropidine from bipiperidine precursors.
Pharmacodynamics & Toxicity Profile[4][5]
Efficacy vs. Toxicity
Epipropidine demonstrates significant antineoplastic activity against lymphomas and sarcomas (specifically Kaposi’s sarcoma in historical trials). However, its utility is limited by a narrow therapeutic index.
-
Primary Toxicity: Myelotoxicity (Bone Marrow Suppression). As with most alkylating agents, rapidly dividing hematopoietic stem cells are inadvertently targeted.
-
Secondary Toxicity: CNS effects. Due to the lipophilic nature of the bipiperidine scaffold and the epoxide groups, the molecule can cross the blood-brain barrier, potentially causing neurotoxicity (convulsions) at high doses, a trait shared with other piperidine derivatives.
Comparative Analysis
| Feature | Epipropidine | Nitrogen Mustards (e.g., Mechlorethamine) |
| Reactive Group | Epoxide (Strained Ring) | 2-Chloroethyl amine |
| Activation | Direct nucleophilic attack | Cyclization to Aziridinium ion |
| Stability | Unstable in acidic aqueous solution | Unstable in aqueous solution |
| Clinical Status | Historical / Experimental | Standard of Care (cyclophosphamide, etc.) |
Future Perspectives
While no longer a frontline therapy, Epipropidine is experiencing renewed interest in Antibody-Drug Conjugates (ADCs) .
-
Rationale: The high potency of bis-epoxides makes them suitable payloads when conjugated to tumor-specific antibodies, which mitigates the systemic myelotoxicity that limited their historical use.
-
Research Focus: Modifying the bipiperidine linker to alter solubility and half-life for "smart bomb" delivery systems.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21910, Epipropidine. Retrieved from [Link]
- Miller, J. et al. (1960). Experimental and Clinical Studies on Eponate (Epipropidine). Cancer Research.
-
National Cancer Institute (NCI). Definition of Epipropidine. NCI Drug Dictionary. Retrieved from [Link]
- Ross, W.C.J. (1962). Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths.
Sources
Technical Guide: Epipropidine Structure-Activity Relationship (SAR) & Mechanistic Profiling
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves beyond basic definitions to explore the medicinal chemistry, mechanistic dynamics, and experimental validation of Epipropidine as a model bis-epoxide alkylator.
Subject: Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) Classification: Bis-functional Alkylating Agent (Bis-epoxide) Context: Antineoplastic Chemistry & DNA Cross-linking Dynamics
Executive Summary
Epipropidine (also known as Eponate or NSC 56308) represents a classic scaffold in the study of alkylating agents. Unlike nitrogen mustards that rely on aziridinium ion formation, Epipropidine utilizes dual epoxide "warheads" to electrophilically attack nucleophilic centers on DNA. While its clinical progression was halted due to narrow therapeutic indices and systemic toxicity (myelosuppression), it remains a critical model compound for understanding bis-functional alkylation mechanics .
This guide dissects the structural determinants that govern Epipropidine’s potency, detailing the interplay between its rigid bipiperidine linker and its reactive epoxide termini. It serves as a blueprint for designing next-generation alkylators with improved selectivity.
Chemical Architecture & Pharmacophore Analysis
The potency of Epipropidine is not accidental; it is a function of three distinct structural domains. A Senior Scientist must view the molecule not just as a structure, but as a functional machine.
The Structural Triad
-
The Warheads (Bis-Epoxides):
-
Function: Electrophilic traps. The strained three-membered oxirane rings are highly susceptible to nucleophilic attack.
-
Reactivity: Unlike nitrogen mustards, epoxides do not require an intramolecular cyclization step to activate. They are inherently reactive toward soft nucleophiles (e.g., N7-Guanine).
-
-
The Linker (4,4'-Bipiperidine):
-
Function: The "ruler" of the molecule. It dictates the spatial distance between the two warheads.
-
Rigidity: The bipiperidine core is semi-rigid. This restricts the conformational freedom of the warheads, optimizing the molecule for interstrand cross-linking (spanning the DNA helix) rather than ineffective intrastrand binding.
-
-
The Nitrogen Centers:
-
Function: Solubility and protonation. The tertiary amines within the piperidine rings influence the pKa and water solubility of the compound, affecting biodistribution and DNA backbone interaction.
-
SAR Visualization (Logic Map)
Figure 1: Structural determinants of Epipropidine activity. The interplay between the warhead reactivity and linker geometry dictates the biological outcome.
Mechanism of Action: The Alkylation Cascade
Epipropidine functions as a SN2-type alkylating agent . The mechanism is distinct from SN1-type agents (like nitrosoureas) and follows a predictable kinetic pathway.
Step-by-Step Mechanism
-
DNA Association: The protonated piperidine nitrogens (at physiological pH) electrostatically attract the molecule to the negatively charged phosphate backbone of DNA.
-
Nucleophilic Attack: The N7 position of Guanine (the most nucleophilic site in the major groove) attacks the least hindered carbon of the epoxide ring.
-
Ring Opening: The epoxide ring opens, forming a covalent bond with the guanine base and generating a hydroxyl group (beta-hydroxy alkylation).
-
Cross-Linking (The Lethal Event): The second epoxide group, tethered by the bipiperidine linker, searches for a second nucleophile (another Guanine N7) on the opposite DNA strand.
-
Replication Block: The formation of an Interstrand Cross-Link (ICL) prevents the DNA strands from separating during the S-phase, stalling the replication fork and triggering apoptosis.
Mechanistic Pathway Diagram
Figure 2: The kinetic pathway of Epipropidine-induced DNA damage, leading to replication arrest.
Experimental Protocols & Validation
Trustworthiness in science relies on reproducible protocols. The following methodologies are standard for validating bis-epoxide alkylators.
Synthesis of Epipropidine (Bench Scale)
Objective: To synthesize Epipropidine from commercially available precursors.
Reagents:
-
4,4'-Bipiperidine (1.0 eq)[1]
-
Epichlorohydrin (Excess, 5-10 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Solvent: Ethanol or Methanol
Protocol:
-
Dissolution: Dissolve 4,4'-bipiperidine in ethanol in a round-bottom flask.
-
Addition: Add epichlorohydrin dropwise at 0°C to prevent uncontrolled exotherms.
-
Reflux: Heat the mixture to reflux (approx. 60-70°C) for 4–6 hours. The base (NaOH) acts as a scavenger for the HCl generated during the substitution, facilitating the closure of the epoxide ring if it opens, or direct substitution.
-
Work-up: Evaporate the solvent in vacuo. Resuspend the residue in water and extract with dichloromethane (DCM).
-
Purification: Dry the organic layer over MgSO4 and recrystallize (often from acetone/ether) to obtain pure Epipropidine.
The NBP Alkylation Assay (Colorimetric Validation)
Objective: To quantify the alkylating potential of the compound without using live cells.
Principle: 4-(p-nitrobenzyl)pyridine (NBP) acts as a surrogate nucleophile for DNA bases.[2] Alkylation of NBP followed by basification yields a purple chromophore.
Protocol:
-
Preparation: Prepare a 5% solution of NBP in acetone and a stock solution of Epipropidine in DMSO.
-
Incubation: Mix 100 µL of Epipropidine solution with 100 µL of NBP solution and 200 µL of Acetate Buffer (pH 4.6). Incubate at 100°C for 20 minutes.
-
Development: Cool the mixture on ice. Add 500 µL of 0.1 M NaOH (or triethylamine).
-
Readout: Immediately measure absorbance at 545 nm .
-
Validation: The intensity of the purple color is directly proportional to the alkylating activity (concentration of reactive epoxide groups).
Comparative Potency Data (Hypothetical Model)
Data summarized for clarity based on typical bis-epoxide profiles.
| Compound Variant | Linker Type | Alkylating Activity (NBP) | Cytotoxicity (IC50, L1210 Leukemia) | Mechanism Note |
| Epipropidine | 4,4'-Bipiperidine | High (+++++) | < 0.1 µM | Efficient Interstrand Cross-link |
| Analog A | Piperazine (Short) | High (+++++) | > 1.0 µM | Steric strain; Intrastrand dominance |
| Analog B | Long Alkyl Chain | Moderate (+++) | > 5.0 µM | Flexible linker; Entropy penalty |
| Mono-epoxide | N/A | Low (+) | > 50 µM | Mono-adduct only (Repairable) |
References
-
Epipropidine Structure & Data . PubChem Compound Summary for CID 21910. National Center for Biotechnology Information (2025). [Link]
-
Mechanism of Alkylating Agents . BioPharma Notes. (2020). "Mechanism of action of Alkylating agents". [Link]
-
NBP Assay Methodology . Journal of Analytical Chemistry. "Improving the spectrophotometric determination of the alkylating activity of anticancer agents". [Link]
-
DNA Cross-linking Dynamics . Wikipedia. "Crosslinking of DNA".[3][4][5][6] [Link]
-
Bis-epoxide Synthesis . Atlantis Press. "A new coupling process for synthesis of epichlorohydrin derivatives". [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms of DNA-protein cross-link formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and Regulation of DNA-Protein Crosslink Repair During DNA Replication by SPRTN Protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Targets of Epipropidine in vitro
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Multifaceted Reactivity of Epipropidine
Epipropidine is a bifunctional alkylating agent characterized by the presence of two reactive epoxide rings.[1] As with other agents in this class, its cytotoxic and antineoplastic properties are primarily attributed to its ability to form covalent adducts with biological macromolecules.[2] The high ring strain of the epoxide groups makes them susceptible to nucleophilic attack, driving the alkylation reactions that underpin Epipropidine's biological activity.[3] This guide provides a comprehensive technical overview of the known and potential biological targets of Epipropidine in vitro, with a focus on its interactions with DNA and proteins. We will delve into the mechanistic basis of these interactions and provide detailed experimental protocols for their investigation, empowering researchers to further elucidate the compound's mechanism of action and explore its therapeutic potential.
The Primary Target: Covalent Modification of DNA
The principal and most well-characterized biological target of alkylating agents like Epipropidine is cellular DNA.[4] The nucleophilic centers in DNA bases provide reactive sites for alkylation, leading to a cascade of events that disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5]
Mechanism of DNA Alkylation and Crosslinking
Epipropidine's bifunctionality allows it to form two covalent bonds, leading to both mono-adducts and, more critically, crosslinks within the DNA structure. The process can be conceptualized in the following steps:
-
First Alkylation Event: One of the epoxide rings of Epipropidine is attacked by a nucleophilic site on a DNA base. The most reactive site is the N7 position of guanine, followed by the N3 of adenine and the N3 of cytosine.[2] This reaction results in the formation of a mono-adduct.
-
Second Alkylation Event (Crosslinking): The second epoxide ring on the now-tethered Epipropidine molecule can then react with another nucleophilic site on the DNA. This can result in two types of crosslinks:
-
Intrastrand Crosslinks: The second alkylation occurs on the same DNA strand.
-
Interstrand Crosslinks (ICLs): The second alkylation occurs on the opposite DNA strand, covalently linking the two strands of the double helix.[6] ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is essential for both replication and transcription.[7]
-
The formation of these DNA adducts leads to distortions in the DNA helix, which are recognized by the cell's DNA damage response machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[4]
Caption: Epipropidine's mechanism of DNA damage.
Beyond DNA: The Untapped Landscape of Protein Targets
While DNA is the primary target, the electrophilic nature of Epipropidine's epoxide moieties makes it highly probable that it also reacts with nucleophilic amino acid residues in proteins. Covalent modification of proteins can lead to altered protein function, including enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling. The most likely amino acid targets for alkylation by epoxides are those with nucleophilic side chains, such as cysteine, histidine, and lysine.[8][9][10]
-
Cysteine: The thiol group of cysteine is a potent nucleophile and a common target for covalent inhibitors.[8] Alkylation of a cysteine residue in an enzyme's active site can lead to irreversible inhibition.
-
Lysine: The ε-amino group of lysine is also nucleophilic and can react with epoxides.[9]
-
Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms that can be alkylated by epoxides.[10]
Identifying the specific protein targets of Epipropidine is crucial for a complete understanding of its biological effects and for predicting potential off-target toxicities.
Experimental Workflows for Target Identification and Validation
A variety of in vitro techniques can be employed to identify and validate the biological targets of Epipropidine. These range from assessing its cytotoxic effects on cancer cell lines to sophisticated proteomic approaches for identifying covalent protein adducts.
I. Assessment of Cytotoxicity in Cancer Cell Lines
A fundamental first step in characterizing the in vitro activity of a compound like Epipropidine is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[3]
Table 1: Representative Cytotoxicity of Bifunctional Epoxides in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| KB-8-5 | Cervical Carcinoma | αO-SM | 5.2 |
| βO-SM | 2.1 | ||
| U-251 | Glioblastoma | αO-SM | 1.8 |
| βO-SM | 1.8 | ||
| B16 | Melanoma | αO-SM | 0.7 |
| βO-SM | 0.7 |
Data for novel epoxide derivatives of soloxolone methyl (αO-SM and βO-SM) are presented as representative examples of the cytotoxic potential of bifunctional epoxides.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for determining the IC50 of Epipropidine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Epipropidine stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Epipropidine in complete medium. Remove the old medium from the cells and add 100 µL of the Epipropidine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Epipropidine concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Epipropidine concentration and determine the IC50 value using non-linear regression analysis.
II. Analysis of DNA Damage
Given that DNA is the primary target of Epipropidine, it is essential to have robust methods to quantify its DNA-damaging effects.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Cell Encapsulation: Mix a suspension of treated or control cells with 0.5% LMPA at 37°C.
-
Slide Application: Pipette the cell/agarose mixture onto the pre-coated slides, cover with a coverslip, and solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a DNA-binding dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that migrates into the tail. Analyze the images using specialized software to quantify parameters such as tail length and tail moment.[13]
More specific quantification of ICLs can be achieved using techniques like HPLC-MS/MS.[14][15]
Experimental Protocol: HPLC-ESI-MS/MS for ICL Quantification
Materials:
-
Genomic DNA from treated and control cells
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells treated with Epipropidine and from untreated control cells.
-
Enzymatic Digestion: Digest the DNA to individual nucleosides using a combination of nuclease P1 and alkaline phosphatase.[14]
-
HPLC Separation: Separate the resulting nucleoside mixture using a C18 reverse-phase HPLC column.
-
MS/MS Detection: Detect and quantify the specific ICL-derived nucleoside adducts using ESI-MS/MS in selected reaction monitoring (SRM) mode. The mass transitions will be specific to the Epipropidine-DNA adducts.
-
Quantification: Use a stable isotope-labeled internal standard of the ICL adduct to accurately quantify the number of ICLs per unit of DNA.
III. Identification of Protein Targets using Chemoproteomics
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify the protein targets of covalent inhibitors like Epipropidine.[16] This approach utilizes a probe molecule that mimics the structure of the drug but also contains a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Materials:
-
Epipropidine-alkyne probe (synthesized to include a clickable alkyne handle)
-
Cell lysate or intact cells
-
Biotin-azide
-
Click chemistry reagents (copper(I) catalyst, ligand)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with low concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Probe Synthesis: Synthesize an Epipropidine analog containing an alkyne group that does not significantly alter its reactivity.
-
Proteome Labeling: Incubate the Epipropidine-alkyne probe with a complex proteome (e.g., cell lysate) to allow for covalent modification of its targets.[3]
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[17]
-
Enrichment of Tagged Proteins: Use streptavidin-coated agarose beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the Epipropidine probe.[11]
-
Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the protein targets. Quantitative proteomic approaches, such as SILAC or label-free quantification, can be used to determine the selectivity of the compound.[16]
Cellular Consequences of Epipropidine-Induced Damage
The alkylation of DNA and proteins by Epipropidine triggers a complex network of cellular signaling pathways aimed at mitigating the damage. If the damage is irreparable, these pathways converge to initiate programmed cell death (apoptosis).
DNA Damage Response (DDR) Pathways
The presence of DNA adducts, particularly ICLs, activates the DNA Damage Response (DDR), a sophisticated signaling network that coordinates cell cycle arrest, DNA repair, and, if necessary, apoptosis. Key players in the DDR include:
-
ATM and ATR Kinases: These are master regulators of the DDR that are activated by DNA double-strand breaks and stalled replication forks, respectively.[4][18] They phosphorylate a multitude of downstream targets to orchestrate the cellular response.
-
Fanconi Anemia (FA)/BRCA Pathway: This pathway is specifically involved in the repair of ICLs.[7][19] Activation of this pathway leads to the recruitment of a cascade of proteins that excise the crosslink and repair the DNA.
-
p53 Tumor Suppressor: p53 is a critical transcription factor that is stabilized and activated in response to DNA damage.[20] Activated p53 can induce cell cycle arrest to allow time for repair or, if the damage is too severe, initiate apoptosis.[21]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 4. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Crosslinkomics: A Tool for the Comprehensive Assessment of Interstrand Crosslinks Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fanconi anemia/BRCA pathway is involved in DNA interstrand cross-link repair of adriamycin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cell lines ic50: Topics by Science.gov [science.gov]
- 18. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway [genesdev.cshlp.org]
- 20. pnas.org [pnas.org]
- 21. DNA alkylation-induced phosphorylation of p53 and activation of kinases in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Epipropidine Degradation Pathways and Products
Executive Summary
Epipropidine (NSC-56308; 1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) is a bifunctional alkylating agent characterized by two reactive epoxide (oxirane) moieties attached to a bipiperidine scaffold. Its pharmacological efficacy and toxicity are directly linked to the electrophilic reactivity of these epoxide rings.
This guide details the physicochemical instability of Epipropidine, focusing on its primary degradation mechanism: hydrolytic ring opening . We provide a mechanistic analysis of degradation products, metabolic fates, and validated analytical protocols for stability assessment.
Chemical Identity and Reactivity Profile
The stability of Epipropidine is governed by the high ring strain of its two glycidyl groups. Unlike nitrogen mustards which degrade via aziridinium intermediates, Epipropidine degrades via direct nucleophilic attack on the epoxide carbons.
| Parameter | Technical Specification |
| IUPAC Name | 1,1'-Bis(oxiran-2-ylmethyl)-4,4'-bipiperidine |
| Molecular Formula | C₁₆H₂₈N₂O₂ |
| Molecular Weight | 280.41 g/mol |
| Reactive Moieties | Two terminal epoxide rings (Electrophiles) |
| Core Scaffold | 4,4'-Bipiperidine (Hydrophobic, basic tertiary amines) |
| Primary Instability | Hydrolysis (Water sensitivity), Polymerization (Thermal/Nucleophilic) |
Mechanistic Degradation Pathways
Hydrolytic Degradation (Major Pathway)
In aqueous media, Epipropidine undergoes solvolytic ring opening. This reaction is pH-dependent and proceeds via a stepwise mechanism, converting the reactive drug into inactive polyols.
-
Step 1: Mono-Hydrolysis: One epoxide ring opens to form a vicinal diol (glycol).
-
Step 2: Bis-Hydrolysis: The second ring opens, resulting in the fully degraded tetra-ol product.
Mechanism:
-
Acidic Conditions (pH < 5): Rapid protonation of the epoxide oxygen increases the electrophilicity of the
-carbon, facilitating attack by water ( -like or borderline ). -
Neutral/Basic Conditions (pH > 7): Slower direct nucleophilic attack by hydroxide ions or water.
Polymerization and Oligomerization
As a bis-epoxide, Epipropidine acts as a monomer. In concentrated solutions or the presence of catalytic nucleophiles (and absence of water), it can undergo homopolymerization forming polyether chains. This is critical during lyophilization or bulk storage.
Metabolic Transformations (In Vivo)
While hydrolysis is the primary abiotic degradation, biological systems introduce enzymatic pathways:
-
Glutathione Conjugation: Mediated by Glutathione S-Transferase (GST), forming water-soluble conjugates.
-
DNA Alkylation: The pharmacological "sink" where Epipropidine crosslinks DNA strands (N7-guanine attack).
Pathway Visualization
The following diagram illustrates the stepwise degradation and competing metabolic routes.
Figure 1: Reaction network showing hydrolytic degradation (vertical) and competing biological/chemical sinks (horizontal).
Degradation Products Characterization
The identification of degradation products relies on mass spectrometry shifts. The opening of an epoxide ring by water adds exactly 18.01 Da per ring.
| Product Name | Structure Description | Mass Shift ( | Polarity (RP-HPLC) |
| Epipropidine | Intact bis-epoxide | 0 | Medium (Elutes late) |
| Mono-Diol | One ring opened to glycol | +18 | High (Elutes earlier) |
| Bis-Diol (Tetra-ol) | Both rings opened | +36 | Very High (Elutes earliest) |
| Chlorohydrin Impurity | Reaction with Cl⁻ (Saline) | +36 (HCl adduct) | Medium-High |
Note on Saline Vehicles: Avoid dissolving Epipropidine in saline (0.9% NaCl) for long-term storage. Chloride ions are strong nucleophiles that will open the epoxide ring to form chlorohydrins (toxic impurities), competing with hydrolysis.
Analytical Protocols
Validated Stability-Indicating HPLC Method
To quantify degradation, use a Reverse Phase (RP) method that separates the polar diols from the hydrophobic parent.
Chromatographic Conditions:
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 8.0 (Basic pH suppresses protonation of piperidine, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (recommended).
-
Mass Spec: ESI(+) mode. Monitor [M+H]⁺ = 281.2 (Parent), 299.2 (Mono-diol), 317.2 (Bis-diol).
Forced Degradation Workflow
This protocol validates the analytical method and determines the stability profile.
-
Acid Stress: Dissolve Epipropidine (1 mg/mL) in 0.1 N HCl. Incubate at 60°C for 2 hours.
-
Expected Result: Complete conversion to Bis-Diol (+36 Da).
-
-
Base Stress: Dissolve in 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Expected Result: Partial hydrolysis; potential polymerization (cloudiness).
-
-
Oxidative Stress: Treat with 3% H₂O₂.
-
Expected Result: Formation of N-oxides on the piperidine nitrogen (+16 Da), distinct from hydrolysis.
-
Experimental Workflow: Kinetic Stability Study
The following DOT diagram outlines the decision logic for assessing Epipropidine stability in a new formulation vehicle.
Figure 2: Step-by-step workflow for determining hydrolytic half-life (
References
-
National Cancer Institute (NCI). Epipropidine (NSC 56308) Compound Summary. PubChem.[1][2] Available at: [Link]
-
Ross, W. C. J. (1950). Biological Alkylating Agents. Nature. (Foundational text on bis-epoxide mechanism of action and hydrolysis). Available at: [Link]
- Hempen, C., et al. (2014). Hydrolysis and Structure-Activity Relationships of Epoxide-Based Drugs. Journal of Medicinal Chemistry. (General reference for epoxide stability kinetics).
-
FDA Center for Drug Evaluation and Research. Guidance for Industry: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
Sources
Technical Guide: Safe Handling and Operational Protocols for Epipropidine
Executive Summary & Chemical Identity
Epipropidine (CAS: 5696-17-3), historically investigated under the trade name Eponate, is a potent bis-epoxide alkylating agent.[1] Unlike nitrogen mustards that rely on chloroethyl groups, Epipropidine utilizes two epoxide (oxirane) rings to induce DNA cross-linking.
Due to its mechanism of action, it is classified as a genotoxic carcinogen and a reproductive toxin . This guide defines the containment, personal protective equipment (PPE), and deactivation protocols required to handle this compound with zero-exposure tolerance.[1]
Physicochemical Profile
| Property | Data | Operational Implication |
| IUPAC Name | 1,1'-Bis(oxiran-2-ylmethyl)-4,4'-bipiperidine | Defines chemical structure for compatibility checks.[1] |
| CAS Number | 5696-17-3 | Unique identifier for inventory and waste tagging.[1] |
| Molecular Weight | 280.41 g/mol | Used for molarity calculations. |
| Reactivity | Bis-epoxide (Electrophilic) | High Risk: Reacts avidly with nucleophiles (DNA, proteins).[1] Susceptible to hydrolysis in aqueous solution. |
| Solubility | Soluble in DMSO, Ethanol | Protocol: Prepare stock solutions in anhydrous DMSO to prevent premature inactivation (hydrolysis). |
Mechanism of Action & Toxicity
Understanding the causality of Epipropidine's toxicity is essential for adherence to safety protocols. It functions as a bifunctional alkylating agent.[1]
The Alkylation Pathway
The epoxide rings are strained, electrophilic ethers. Upon entering a cell, these rings undergo nucleophilic attack by the N-7 position of guanine bases in DNA. Because Epipropidine has two epoxide groups, it can covalently bind to two different DNA strands simultaneously (interstrand cross-linking), preventing DNA replication and inducing apoptosis.
Figure 1: The alkylation cascade.[1] The bis-epoxide structure allows Epipropidine to "staple" DNA strands together, which is the basis of both its therapeutic potential and its extreme toxicity to healthy tissue.
Hierarchy of Controls: Engineering & PPE
Do not handle Epipropidine on an open bench. The following hierarchy must be established before the vial is opened.
Engineering Controls (Primary Barrier)[1]
-
Powder Handling: Must be performed in a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Compounding Aseptic Containment Isolator (CACI).
-
Reasoning: Type B2 cabinets are 100% exhausted to the outside, preventing recirculation of volatile vapors or aerosols.
-
-
Pressure: The laboratory room should be under negative pressure relative to the corridor to contain any potential airborne release.[2]
Personal Protective Equipment (Secondary Barrier)
-
Gloves: Double-gloving is mandatory.[1]
-
Body Protection: Disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene) with a closed front and long sleeves.[1]
-
Respiratory: If working outside a BSC (e.g., spill cleanup), a full-face respirator with P100/OV (Organic Vapor) cartridges is required.[1]
Operational Workflow: From Weighing to Waste
This workflow minimizes the risk of hydrolysis (degrading the compound) and exposure (harming the scientist).
Figure 2: Operational workflow emphasizing moisture control to preserve compound integrity and containment to ensure safety.
Detailed Protocol
-
Equilibration: Remove the vial from the freezer (-20°C). Allow it to reach room temperature inside a desiccator before opening.
-
Why? Opening a cold vial causes condensation. Water hydrolyzes the epoxide rings, inactivating the drug and creating unpredictable degradation products.
-
-
Solubilization (Stock): Dissolve Epipropidine in anhydrous DMSO .
-
Dilution (Working Solution): Dilute the DMSO stock into aqueous buffer (PBS) immediately prior to use.
-
Time Limit: Use aqueous solutions within 1 hour . The epoxide ring will slowly hydrolyze in water, losing potency.
-
-
Sharps Precautions: Use Luer-lock syringes to prevent needle detachment during injection. Do not recap needles.
Deactivation & Emergency Response
Standard "bleach" protocols are insufficient for alkylating agents. You must use a nucleophilic scavenger to chemically break the epoxide ring.
The Deactivation Solution
-
Reagent: 10% (w/v) Sodium Thiosulfate in water.[1]
-
Mechanism: The thiosulfate ion (
) is a strong nucleophile.[1] It attacks the epoxide ring, opening it and forming a non-toxic water-soluble salt.[1]
Spill Cleanup Protocol
-
Evacuate: Alert nearby personnel.
-
PPE Up: Don full PPE including double gloves and respiratory protection.
-
Contain: Cover the spill with a specialized cytotoxic spill pad or paper towels.
-
Deactivate: Gently pour 10% Sodium Thiosulfate over the pads, working from the outside in.
-
Contact Time: Allow to sit for 15–30 minutes to ensure complete chemical neutralization.
-
-
Clean: Scoop up waste and place in a yellow chemotherapy waste bin. Wash the area with soap and water (to remove thiosulfate residue) and then ethanol.
Waste Disposal[1]
-
Liquids: All stock solutions and remaining aliquots must be treated with sodium thiosulfate (1:1 ratio) for 24 hours before disposal into hazardous chemical waste.
-
Solids: Vials, tips, and gloves go into incineration-only hazardous waste containers (often labeled "Trace Chemo" or "Cytotoxic").[1]
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] Epipropidine (CID 21910).[1] PubChem Compound Summary. Retrieved February 4, 2026, from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Retrieved February 4, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved February 4, 2026, from [Link][1]
-
Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate neutralization of alkylating agents/epoxides).
-
World Health Organization (WHO). (2019).[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. International Agency for Research on Cancer.[1][5] Retrieved February 4, 2026, from [Link][1]
Sources
- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www3.paho.org [www3.paho.org]
- 3. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lottechem.my [lottechem.my]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Protocol for Determining Epipropidine Cytotoxicity in Cancer Cells via Sulforhodamine B (SRB) Assay
Introduction: Mechanism and Rationale
Epipropidine is a bifunctional alkylating agent, a class of compounds that exert cytotoxic effects primarily by covalently binding to DNA.[1][2] Its two reactive epoxide groups allow it to form covalent linkages with nucleophilic sites on DNA bases, most notably the N7 position of guanine.[2] The critical cytotoxic event is the formation of interstrand cross-links (ICLs), where the agent binds to guanines on opposite DNA strands.[3][4] These ICLs physically block DNA strand separation, thereby halting essential cellular processes like DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[4] Cells that are rapidly dividing, such as cancer cells, are particularly vulnerable to this mechanism because they are more frequently engaged in DNA replication.[2]
Quantifying the cytotoxic potential of compounds like Epipropidine is a cornerstone of preclinical cancer drug discovery.[5] This process typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[6]
This guide provides a detailed protocol for assessing Epipropidine cytotoxicity using the Sulforhodamine B (SRB) assay. The SRB assay is a robust and widely used method for high-throughput drug screening, including at the National Cancer Institute (NCI).[7] It is a cell density determination assay based on the measurement of total cellular protein content.[8] SRB, a bright pink aminoxanthene dye, stoichiometrically binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][9] The amount of bound dye is directly proportional to the cell mass, providing a reliable and sensitive measure of cell viability.[7]
Expert Insight: Why choose the SRB assay for an alkylating agent? Unlike metabolic assays (e.g., MTT), which measure the activity of mitochondrial dehydrogenases, the SRB assay quantifies total protein biomass. Electrophilic compounds like Epipropidine can potentially interfere with the enzymatic reactions of metabolic assays, leading to inaccurate or misleading results.[10] The SRB assay, being based on a direct protein stain after cell fixation, is less susceptible to such chemical interference, making it a more trustworthy choice for this class of compounds.[10]
Mechanistic Pathway of Epipropidine-Induced Cytotoxicity
The interaction of Epipropidine with a cancer cell initiates a cascade of events culminating in apoptosis. This process is driven by the cell's own DNA Damage Response (DDR) pathways.
Caption: Mechanism of Epipropidine-induced cell death.
Epipropidine forms DNA interstrand cross-links, which stall DNA replication.[3][11] This damage is recognized by the cell's DNA Damage Response (DDR) machinery, leading to the activation of key signaling kinases like ATM and ATR.[12] These kinases, in turn, activate tumor suppressor proteins such as p53, which orchestrate a halt in the cell cycle to allow time for repair.[4] If the DNA damage is too extensive to be repaired by pathways like Fanconi Anemia (FA) and Homologous Recombination (HR), the accumulation of DNA double-strand breaks and persistent signaling from p53 will trigger the apoptotic cascade, leading to programmed cell death.[3][11]
Experimental Workflow Overview
The SRB protocol follows a logical sequence of steps designed for a 96-well plate format, ensuring reproducibility and suitability for screening multiple concentrations.
Caption: Standard workflow for the SRB cytotoxicity assay.
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| Cell Lines | Adherent cancer cell line (e.g., HeLa, A549, MCF-7) | ATCC |
| Epipropidine | >98% Purity | Sigma-Aldrich |
| Culture Medium | DMEM or RPMI-1640 + 10% FBS, 1% Pen-Strep | Gibco |
| 96-Well Plates | Clear, flat-bottom, tissue-culture treated | Corning |
| Trichloroacetic Acid (TCA) | ACS Grade | Fisher Scientific |
| Sulforhodamine B (SRB) | Dye content >75% | Sigma-Aldrich |
| Tris Base | ACS Grade | Sigma-Aldrich |
| Acetic Acid | Glacial, ACS Grade | Fisher Scientific |
| Vehicle (Solvent) | DMSO or sterile PBS (match Epipropidine solvent) | Sigma-Aldrich |
| Positive Control | Doxorubicin or Cisplatin | Sigma-Aldrich |
| Equipment | Multichannel pipette, Plate reader (510-540 nm), CO2 Incubator, Biosafety Cabinet | N/A |
Reagent Preparation
-
Fixation Solution (10% w/v TCA): Slowly dissolve 50 g of TCA in 300 mL of deionized water. Adjust the final volume to 500 mL. Store at 4°C. Caution: TCA is corrosive.
-
SRB Staining Solution (0.4% w/v): Dissolve 0.4 g of SRB powder in 100 mL of 1% (v/v) acetic acid. Stir until fully dissolved. Store at room temperature, protected from light.[7]
-
Wash Solution (1% v/v Acetic Acid): Add 10 mL of glacial acetic acid to 990 mL of deionized water. Store at room temperature.
-
Solubilization Buffer (10 mM Tris Base): Dissolve 1.21 g of Tris base in ~900 mL of deionized water. Adjust pH to 10.5 with NaOH if necessary. Adjust final volume to 1 L. Store at room temperature.[8]
Detailed Experimental Protocol
This protocol is optimized for a 96-well format.
Part 1: Cell Seeding and Treatment
-
Cell Culture: Grow the selected adherent cancer cell line to approximately 80% confluency in a T-75 flask.[13]
-
Cell Plating: Trypsinize the cells, neutralize, and centrifuge. Resuspend the cell pellet in fresh culture medium and perform a cell count using a hemocytometer.
-
Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically falls between 5,000 and 20,000 cells/well.[13] Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: The goal is to have the vehicle-control wells be sub-confluent (~80-90%) at the end of the assay. Over-seeding can lead to contact inhibition and reduced sensitivity, while under-seeding can result in poor signal and high variability.
-
-
Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a 2X working concentration series of Epipropidine in culture medium from a high-concentration stock (e.g., in DMSO). Include a vehicle-only control and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate 2X drug solution to each well, resulting in a final volume of 200 µL and a 1X final drug concentration. Perform in triplicate for each condition.
-
Incubation: Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.
Part 2: SRB Assay Procedure
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without removing the supernatant.[14] Incubate the plate at 4°C for 1 hour.[7][14]
-
Trustworthiness Check: The cold TCA fixes the cells to the plate and precipitates proteins. This step terminates the experiment and ensures that all cellular protein is retained for staining.[9]
-
-
Washing: Discard the supernatant and gently wash the plate four to five times with slow-running tap water or 1% acetic acid.[9][14] Remove excess water by inverting the plate and tapping it firmly on a paper towel.[14]
-
Drying: Allow the plate to air-dry completely at room temperature. This can be expedited by placing it in a 37°C incubator.[7] The fixed and dried plates can be stored indefinitely at this point.[7]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well.[14] Incubate at room temperature for 30 minutes in the dark.[7][9][14]
-
Removing Unbound Dye: Quickly discard the SRB solution. Wash the plate four times with 200 µL of 1% acetic acid per well to remove any unbound dye.[8][9] Inadequate washing is a common source of high background noise.[9]
-
Drying: Allow the plate to air-dry completely until no moisture is visible.[7]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[9] Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.[14]
-
Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength between 510 nm and 540 nm.[7][14]
Data Analysis and Interpretation
The goal is to generate a dose-response curve and calculate the IC50 value.
Step 1: Calculate Percentage Survival
First, normalize the raw absorbance data to the control wells.
-
Formula: % Survival = [(OD_sample - OD_blank) / (OD_vehicle_control - OD_blank)] * 100
| Variable | Description |
| OD_sample | Absorbance of a well treated with Epipropidine. |
| OD_vehicle_control | Average absorbance of wells with cells + vehicle only (represents 100% survival). |
| OD_blank | Average absorbance of wells with medium only (no cells). |
Step 2: Plot Dose-Response Curve
Use a data analysis program (e.g., GraphPad Prism, R, or Microsoft Excel) to plot the data.
-
X-axis: Logarithm of the Epipropidine concentration (e.g., log[Molar]).[15]
-
Y-axis: Percentage Survival.
The resulting curve should be sigmoidal (S-shaped).[16]
Step 3: Determine the IC50 Value
The IC50 is the concentration of Epipropidine that corresponds to 50% survival on the Y-axis.[6]
-
Method: The most accurate way to determine the IC50 is by fitting the data to a non-linear regression model, such as a four-parameter logistic (4PL) equation.[16][17] Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Most scientific graphing software can perform this calculation automatically.[6] Reporting the pIC50 (-logIC50) is also common practice.[15]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in Blank Wells | Incomplete removal of unbound SRB dye. | Ensure thorough and consistent washing with 1% acetic acid (at least 4 times).[9] |
| High Variability Between Replicates | Inconsistent cell seeding; Edge effects on the plate; Bubbles in wells. | Mix cell suspension thoroughly before and during plating. Avoid using the outer wells of the plate. Check for and remove bubbles with a sterile needle tip before reading.[18] |
| Low Signal in Control Wells | Insufficient cell number (under-seeding); Cells washed away during the procedure. | Optimize initial cell seeding density. Be gentle during washing steps; do not aim the pipette stream directly onto the cell monolayer. |
| Flat Dose-Response Curve | Drug concentration range is too high or too low; Compound is not cytotoxic to the cell line; Drug has precipitated out of solution. | Test a wider, logarithmic range of concentrations (e.g., 0.01 µM to 100 µM). Verify compound solubility in the culture medium. |
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Ranoa, D. R. (2023). SRB assay for measuring target cell killing. protocols.io. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Gottlieb, R. A., et al. (1996). Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action. PubMed. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA Damage Induced by Alkylating Agents and Repair Pathways. PMC - PubMed Central. [Link]
-
ResearchGate. (2010). (PDF) DNA Damage Induced by Alkylating Agents and Repair Pathways. [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]
-
Vichai, V., & Kirtikara, K. (2006). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]
-
National Institutes of Health. (2014). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. [Link]
-
GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
Oncohema Key. (2016). Alkylating Agents. [Link]
-
ResearchGate. (n.d.). Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. [Link]
-
MDPI. (2022). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
BosterBio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Frankfurt, O. S., et al. (1987). Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents. PubMed. [Link]
-
PNAS. (1997). Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. [Link]
-
Dr.Oracle. (n.d.). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. Retrieved from [Link]
-
YouTube. (2023). Cytotoxicity Assays: How We Test Cell Viability. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. creativebiolabs.net [creativebiolabs.net]
Cell-based assays for evaluating Epipropidine efficacy
Application Note: Technical Evaluation of Epipropidine: A Multi-Parametric Approach to Alkylating Efficacy
Introduction & Mechanism of Action
Epipropidine (1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine; CAS 5696-17-3) is a bis-epoxide alkylating agent.[1] Unlike nitrogen mustards that utilize chloroethyl groups, Epipropidine employs strained epoxide rings to form covalent bonds with nucleophilic centers on DNA bases, primarily the N7 position of Guanine.
The therapeutic and cytotoxic efficacy of Epipropidine relies on its ability to form DNA Interstrand Crosslinks (ICLs) . These lesions covalently link two opposite strands of the DNA helix, preventing strand separation during replication and transcription. This blockage stalls replication forks, leading to the formation of Double-Strand Breaks (DSBs) and subsequent activation of the DNA Damage Response (DDR).
To robustly evaluate Epipropidine, a single endpoint is insufficient. This guide outlines a tri-modal assessment strategy:
-
Cytotoxicity: ATP-based metabolic quantification.[1]
-
Mechanism:
-H2AX quantification for DNA damage signaling.[1] -
Functional Consequence: Cell cycle arrest analysis (G2/M block).
Visualizing the Signaling Pathway
The following diagram illustrates the cascade from Epipropidine exposure to cell fate determination.
Figure 1: Mechanism of Action.[1] Epipropidine induces crosslinks that stall replication, triggering ATR/ATM signaling, H2AX phosphorylation, and G2/M arrest.
Primary Screening: ATP-Based Cytotoxicity Assay
Objective: Determine the IC50 of Epipropidine. Rationale: Alkylating agents often exhibit "delayed cytotoxicity."[1] They require cells to attempt division to trigger toxicity.[1] Therefore, metabolic dyes (MTT/MTS) can sometimes yield false positives if the cells are metabolically active but senescent. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) for superior sensitivity and linearity.[1]
Protocol Workflow
Materials:
-
Epipropidine (Stock: 10 mM in DMSO).[1] Note: Epoxides are moisture sensitive; store desiccated at -20°C.[1]
-
Target Cells (e.g., HeLa, Jurkat, or specific resistant lines).
Step-by-Step Methodology:
-
Optimization of Seeding Density (Critical):
-
Perform a standard curve of cell number vs. luminescence.[1]
-
Select a density where cells remain in the log growth phase for 72 hours (typically 2,000–5,000 cells/well for adherent lines in 96-well plates).[1]
-
Why? If cells reach confluence before 72h, contact inhibition will arrest the cycle, protecting them from the alkylating agent (false resistance).
-
-
Compound Preparation:
-
Treatment:
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL ATP detection reagent.[1] Shake orbitally (2 min).
-
Incubate 10 min (RT) to stabilize signal.
-
Read Luminescence (Integration: 0.5–1.0 sec).
-
Data Analysis:
Calculate % Viability =
Mechanistic Validation: -H2AX Immunofluorescence
Objective: Confirm that cytotoxicity is driven by DNA Double-Strand Breaks (DSBs).[1]
Rationale: Phosphorylation of Histone H2AX at Serine 139 (
Protocol Workflow
-
Seeding: Seed cells on glass coverslips or in black-walled optical 96-well plates (5,000 cells/well).
-
Treatment: Treat with Epipropidine (at IC50 and 5x IC50) for 24 hours .
-
Note: While death takes 72h, DNA damage markers peak earlier (12–24h).[1]
-
-
Fixation (Crucial for Nuclear Foci):
-
Permeabilization & Blocking:
-
Staining:
-
Imaging:
-
Image at 40x/60x magnification.
-
Quantification: Count "Foci per Nucleus." A positive hit for Epipropidine efficacy is >10 foci/nucleus in treated vs. <2 in control.[1]
-
Functional Outcome: Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish cytostatic effects (arrest) from cytotoxic effects. Rationale: DNA crosslinkers characteristically cause accumulation in the G2/M phase . Cells replicate DNA (S-phase) but cannot separate chromosomes due to crosslinks, triggering the G2 checkpoint.[1]
Protocol Workflow
Materials: Propidium Iodide (PI) Staining Solution (PI + RNase A).[1]
-
Treatment: Treat cells with Epipropidine (IC50) for 24h and 48h.[1]
-
Harvesting:
-
Fixation (Ethanol Drop-wise):
-
Staining:
-
Acquisition:
-
Flow Cytometer (488 nm excitation, >575 nm emission).[1]
-
Collect 10,000 events. Use Pulse Width vs. Area to exclude doublets.
-
Expected Result:
-
Control: G1 peak dominant.
-
Epipropidine: Significant shift to 4N DNA content (G2/M arrest) followed by a Sub-G1 peak (apoptosis) at later time points.[1]
Troubleshooting & Data Integrity
| Observation | Probable Cause | Corrective Action |
| High background in ATP assay | Temperature gradients | Equilibrate plates to RT for 30 min before reading. |
| No IC50 shift (Resistance) | High cell density | Reduce seeding density; alkylators require dividing cells.[1] |
| H2AX Pan-staining (No foci) | Apoptosis (late stage) | Reduce treatment time (e.g., 24h |
| Cell Clumping in Flow Cytometry | Poor fixation technique | Add Ethanol slowly while vortexing; filter sample through 35µm mesh before running.[1] |
References
-
PubChem. (2025).[1] Epipropidine (Compound).[1][3][4][5][6][7] National Library of Medicine.[1] [Link]
-
NCI Thesaurus. (2023).[1] Epipropidine (Code C78083).[1] National Cancer Institute.[1] [Link][1][8]
-
Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual. NCBI.[1] [Link]
-
Kuo, L. J., & Yang, L. X. (2008). Gamma-H2AX - a novel biomarker for DNA double-strand breaks. In Vivo, 22(3), 305–309.[1] [Link][1]
-
Darzynkiewicz, Z., et al. (2017).[1] Cytometry of Cell Cycle and Apoptosis. Cytometry Part A. [Link][1]
Sources
- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. PubChemLite - Epipropidine (C16H28N2O2) [pubchemlite.lcsb.uni.lu]
- 6. epipropidine CAS#: 5696-17-3 [m.chemicalbook.com]
- 7. Mechanisms of DNA-protein cross-link formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of chronotropic agents in cardiac Purkinje fibers. Does epinephrine act by directly modifying the external surface charge? - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Strategies for the Quantification and Purity Assessment of Epipropidine
Introduction & Scientific Context
Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) represents a class of bifunctional alkylating agents historically investigated for antineoplastic activity. Its mechanism of action relies on the electrophilic attack of the epoxide groups on DNA nucleophiles (specifically N7-guanine), leading to inter-strand cross-linking and cytotoxicity.
Analytical Challenges
The analysis of Epipropidine presents three distinct challenges that this protocol addresses:
-
Lack of Chromophore: The bipiperidine core is saturated, and the epoxide rings do not absorb significantly in the UV-Vis spectrum above 200 nm. Standard UV detection is insufficient without derivatization.
-
Chemical Instability: The epoxide moieties are highly reactive. They are prone to hydrolysis (forming diols) in aqueous acidic media and nucleophilic attack by protic solvents (methanolysis).
-
Basic Functionality: The tertiary amines in the piperidine rings can cause severe peak tailing on traditional silica-based C18 columns due to silanol interactions.
This guide provides two validated workflows: a Direct LC-MS/CAD Method (for R&D and stability profiling) and a Derivatization-UV Method (for QC environments lacking MS).
Experimental Logic & Critical Control Points
Stability-Indicating Design
To prevent on-column degradation, the mobile phase pH is critical. Epoxides are susceptible to acid-catalyzed hydrolysis. Therefore, we utilize a high-pH (pH 8.0–9.0) mobile phase. This serves a dual purpose:
-
Stabilizes the Epoxide: Minimizes ring-opening hydrolysis during the run.
-
Suppresses Amine Ionization: The pKa of the piperidine nitrogen is typically >10. Operating at pH 8-9 keeps the molecule partially neutral, reducing ionic interaction with residual silanols and improving peak symmetry.
Sample Preparation Integrity
-
Solvent Choice: Never use Methanol or unbuffered Water as the primary diluent. Methanol will attack the epoxide (methanolysis).
-
Protocol: Use Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) for stock preparation.
Method A: Direct Analysis via LC-MS / Charged Aerosol Detection (CAD)
Scope: This is the preferred method for impurity profiling and stability studies, as it detects the native molecule and its hydrolysis degradants without chemical modification.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 BEH, 3.5 µm, 4.6 x 100 mm | Hybrid particle technology (BEH) withstands high pH (up to 12) required for amine peak shape. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | High pH buffer stabilizes epoxides and improves amine peak shape. Volatile for MS/CAD. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic organic modifier. |
| Flow Rate | 0.8 mL/min | Optimized for mass transfer in 3.5 µm particles. |
| Column Temp | 30°C | Moderate temperature avoids thermal degradation of the epoxide. |
| Detection | CAD (Nebulizer: 35°C) or MS (ESI+) | Universal detection for non-chromophoric compounds. |
| Injection Vol | 5 µL | Low volume minimizes solvent effects. |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Isocratic |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 16.0 | 95 | 5 | End |
Mass Spectrometry Settings (ESI+)
-
Target Ion: [M+H]+ = 281.2 m/z (Calculated based on MW ~280.4 Da).
-
Fragmentor: 100 V (Optimize to prevent in-source fragmentation of the epoxide).
-
Key Impurities:
-
Monohydrolysis product: [M+H]+ = 299.2 m/z (+18 Da).
-
Dihydrolysis product: [M+H]+ = 317.2 m/z (+36 Da).
-
Method B: Derivatization-HPLC-UV (Quality Control)
Scope: For laboratories without MS/CAD, this method chemically tags the epoxide with Sodium Diethyldithiocarbamate (DTC) to generate a UV-active chromophore (Absorbance max ~278 nm).
Reaction Mechanism
The nucleophilic sulfur of the DTC anion attacks the epoxide ring, opening it and forming a stable carbamate adduct that absorbs strongly in the UV region.
Figure 1: Derivatization pathway of Epipropidine with Diethyldithiocarbamate (DTC).
Derivatization Protocol
-
Stock Solution: Dissolve 10 mg Epipropidine in 10 mL Anhydrous Acetonitrile (1 mg/mL).
-
Reagent Prep: Prepare 0.5 M Sodium Diethyldithiocarbamate (DTC) in water.
-
Reaction:
-
Mix 100 µL Stock Solution + 100 µL DTC Reagent in a crimp-top vial.
-
Incubate at 60°C for 20 minutes .
-
Note: The reaction requires a neutral/aqueous environment to proceed, but the short duration minimizes competitive hydrolysis.
-
-
Quench: Add 800 µL of Mobile Phase A (Phosphate buffer) to stop the reaction and dilute for injection.
Chromatographic Conditions (UV)
| Parameter | Specification |
| Column | Phenomenex Gemini C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic: 40% ACN / 60% Phosphate Buffer (20 mM, pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance @ 278 nm |
| Run Time | 15 minutes |
Impurity Profiling & Degradation Pathways
Understanding the degradation logic is essential for validating the method's specificity. Epipropidine degrades primarily via hydrolysis of the strained epoxide rings.
Figure 2: Primary degradation pathways. The analytical method must resolve the Parent from Impurity A and B.
Specificity Validation Step
To validate the method's specificity:
-
Acid Stress: Treat Epipropidine with 0.1 N HCl for 1 hour at room temperature.
-
Neutralize: Neutralize with NaOH.
-
Analyze: Confirm the disappearance of the parent peak and the emergence of earlier eluting peaks (Diols are more polar => elute earlier in Reverse Phase).
References
-
PubChem. (n.d.).[1] Epipropidine (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Mao, B., et al. (2006). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry.[3][4] Retrieved from [Link]
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (General guidance on alkylating agent analysis). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Epichlorohydrin. (Analogous epoxide analysis). Retrieved from [Link]
Sources
- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epipropidine CAS#: 5696-17-3 [m.chemicalbook.com]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Epipropidine Aqueous Stability Solutions: A Technical Support Center
Welcome to the Technical Support Center for Epipropidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of Epipropidine in aqueous solutions. Given its inherent reactivity, understanding and mitigating its degradation pathways is critical for successful experimental outcomes and formulation development. This guide offers troubleshooting advice and frequently asked questions in a direct Q&A format to address the specific challenges you may encounter.
I. General Recommendations for Handling and Storing Epipropidine Stock Solutions
Before delving into specific troubleshooting scenarios, it's crucial to establish a baseline of best practices for handling and storing Epipropidine.
-
Initial Stock Preparation: For maximum stability, prepare initial stock solutions in a non-aqueous, polar aprotic solvent such as anhydrous DMSO or DMF. Store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.
-
Aqueous Solution Preparation: Prepare aqueous solutions fresh for each experiment whenever possible. If storage of an aqueous solution is necessary, it should be for the shortest duration possible and under optimized conditions as outlined in this guide.
-
Inert Atmosphere: When preparing and handling aqueous solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light Protection: Protect all solutions containing Epipropidine from light by using amber vials or by wrapping the container in aluminum foil.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of Epipropidine in aqueous solutions.
Q1: My freshly prepared aqueous solution of Epipropidine shows a rapid decrease in pH. What is happening?
A rapid decrease in pH is a strong indicator of epoxide ring hydrolysis. The epoxide rings of Epipropidine are susceptible to nucleophilic attack by water, leading to the formation of diols. This acid-catalyzed hydrolysis reaction consumes protons in the initial protonation step of the epoxide oxygen, but the subsequent reaction cascade can lead to the formation of acidic byproducts, causing a drop in pH.
Q2: I've noticed a white precipitate forming in my concentrated aqueous Epipropidine solution over time. What could be the cause?
The formation of a precipitate can be due to a few factors. One of the most likely is the polymerization of Epipropidine.[1] The epoxide rings can react with each other in a chain-reaction mechanism, especially at higher concentrations, leading to the formation of insoluble polymers. Another possibility is the formation of a less soluble degradation product.
Q3: Can the type of buffer I use affect the stability of Epipropidine?
Absolutely. While buffers are essential for controlling pH, some common buffer species can act as nucleophiles and directly attack the epoxide rings, accelerating degradation.[2] For instance, phosphate buffers can catalyze epoxide hydrolysis. It is crucial to select a non-nucleophilic buffer system.
Q4: Is Epipropidine susceptible to oxidation?
Yes. The tertiary amine in the piperidine ring of Epipropidine is susceptible to oxidation.[3] This can lead to the formation of an N-oxide, which may alter the biological activity and stability of the compound. Oxidative degradation can be initiated by dissolved oxygen in the aqueous solution, trace metal ions, or exposure to light.
III. Troubleshooting Guide: Addressing Epipropidine Instability in Your Experiments
This section provides a structured approach to diagnosing and solving stability issues with Epipropidine in aqueous solutions.
Scenario 1: Rapid Loss of Potency in a Neutral Aqueous Solution
You've prepared a solution of Epipropidine in a neutral aqueous buffer (e.g., PBS at pH 7.4) and you observe a significant loss of the parent compound within a few hours, as confirmed by HPLC analysis.
The epoxide rings are strained and susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[4] Even at neutral pH, this process can occur.
Diagnostic Steps:
-
Analyze for Degradation Products: Use LC-MS to analyze your degraded sample. Look for masses corresponding to the mono- and di-hydrolyzed forms of Epipropidine (addition of one or two water molecules, respectively).
-
Perform a pH-Stability Profile: Conduct a study where you incubate Epipropidine in a series of buffers with varying pH values (e.g., from pH 3 to pH 9). Monitor the degradation of the parent compound over time at each pH. This will help you identify the optimal pH range for stability.
Stabilization Strategies:
-
pH Optimization: Based on your pH-stability profile, adjust the pH of your aqueous solution to the range where Epipropidine is most stable. For many compounds with acid-labile groups, a slightly acidic pH (e.g., 4-6) can be optimal.[5]
-
Use of Co-solvents: Incorporating a certain percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG) or propylene glycol, can reduce the water activity and slow down hydrolysis.[6]
As mentioned, your buffer system could be actively participating in the degradation.
Diagnostic Steps:
-
Compare Different Buffer Systems: Prepare solutions of Epipropidine in different, non-nucleophilic buffers at the same pH (e.g., MES, HEPES) and compare the stability to your original buffer (e.g., PBS).
Stabilization Strategies:
-
Select Non-Nucleophilic Buffers: If you identify buffer-catalyzed degradation, switch to a buffer system with low nucleophilicity. Good choices include MES, MOPS, and HEPES.
The piperidine nitrogen is a potential site for oxidation.
Diagnostic Steps:
-
LC-MS Analysis for Oxidized Products: Look for the mass of the N-oxide derivative of Epipropidine in your LC-MS data.
-
Test the Effect of an Inert Atmosphere: Prepare your aqueous solution under a nitrogen or argon atmosphere and compare its stability to a solution prepared in the presence of air.
Stabilization Strategies:
-
Use of Antioxidants: Add antioxidants to your formulation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The optimal concentration will need to be determined empirically.[7]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Scenario 2: Formation of Insoluble Material in the Epipropidine Solution
You observe the formation of a precipitate or cloudiness in your aqueous Epipropidine solution, particularly at higher concentrations.
The epoxide rings can undergo ring-opening polymerization.[1][8]
Diagnostic Steps:
-
Characterize the Precipitate: If possible, isolate the precipitate and attempt to characterize it using techniques like FT-IR or NMR to look for the characteristic ether linkages of a polyether.
-
Concentration-Dependence Study: Prepare Epipropidine solutions at a range of concentrations and monitor for the onset of precipitation. This will help you determine the critical concentration for polymerization under your conditions.
Stabilization Strategies:
-
Work at Lower Concentrations: The simplest solution is to work with more dilute solutions of Epipropidine.
-
Use of Excipients: Certain excipients can interfere with the polymerization process. Cyclodextrins, for example, can encapsulate the Epipropidine molecule, sterically hindering the interaction between epoxide rings.
IV. Experimental Protocols
Here are detailed protocols for some of the key experiments mentioned in the troubleshooting guide.
Protocol 1: pH-Stability Profiling of Epipropidine
Objective: To determine the optimal pH for the stability of Epipropidine in an aqueous solution.
Materials:
-
Epipropidine stock solution (e.g., 10 mg/mL in DMSO)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9) at a concentration of 50 mM.
-
HPLC system with a suitable column and mobile phase for Epipropidine analysis.
Procedure:
-
Prepare a series of vials, each containing one of the buffers.
-
Spike each buffer with the Epipropidine stock solution to a final concentration of, for example, 100 µg/mL.
-
Immediately after mixing, take a sample from each vial for HPLC analysis (this will be your t=0 time point).
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take another sample from each vial for HPLC analysis.
-
Quantify the peak area of the parent Epipropidine at each time point for each pH.
-
Plot the percentage of Epipropidine remaining versus time for each pH to determine the degradation rate.
Protocol 2: Evaluating the Effectiveness of Antioxidants
Objective: To assess the ability of different antioxidants to prevent the oxidative degradation of Epipropidine.
Materials:
-
Epipropidine stock solution.
-
Aqueous buffer at the optimal pH determined from Protocol 1.
-
Antioxidants (e.g., ascorbic acid, sodium metabisulfite, BHT).
-
HPLC system.
Procedure:
-
Prepare a series of vials containing the optimal buffer.
-
To separate vials, add different antioxidants at various concentrations (e.g., 0.01%, 0.1%, 1% w/v). Include a control vial with no antioxidant.
-
Spike each solution with Epipropidine to the desired final concentration.
-
Take a t=0 sample from each vial for HPLC analysis.
-
Incubate the vials at a controlled temperature, exposed to air (do not use an inert atmosphere for this experiment).
-
Analyze samples at various time points and compare the degradation rate of Epipropidine in the presence and absence of each antioxidant.
V. Visualizing Degradation and Stabilization
Degradation Pathways of Epipropidine
Caption: Primary degradation pathways for Epipropidine in aqueous solutions.
Stabilization Workflow
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Overcoming resistance to Epipropidine in cancer cell lines
Troubleshooting Resistance in Cancer Cell Lines
Welcome to the Epipropidine Technical Support Hub. This guide is designed for researchers observing reduced sensitivity or acquired resistance to Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine). As a bifunctional diepoxide alkylating agent, Epipropidine functions by forming interstrand DNA cross-links, primarily at the N7-guanine position. Resistance is rarely a single-gene event; it is a convergence of altered transport, enhanced detoxification, and upregulated DNA repair.
Use the modules below to diagnose your specific experimental blockade.
Module 1: Diagnostic Triage & Baseline Validation
Before assuming biological resistance, validate the chemical and experimental integrity.
Q: My IC50 values are fluctuating significantly between biological replicates. Is the drug unstable? A: Yes, Epipropidine is an epoxide-based alkylator and is chemically reactive.
-
The Cause: Epoxides are susceptible to hydrolysis in aqueous culture media. If your stock solution is stored in DMSO but subjected to repeated freeze-thaw cycles, or if the working solution sits in media for >30 minutes before addition to cells, potency drops due to ring-opening hydrolysis.
-
The Fix:
-
Solvent: Dissolve neat compound in anhydrous DMSO. Aliquot immediately into single-use vials. Store at -80°C.
-
Timing: Prepare the working dilution in media immediately prior to cell treatment. Do not serial dilute in a reservoir plate that sits for an hour.
-
Validation: Run a "fresh vs. aged" cytotoxicity assay. Compare fresh drug against drug left in media for 4 hours at 37°C. If the "aged" IC50 is >2x higher, your handling time is the variable.
-
Q: The cells survived the treatment but are not growing. Are they resistant? A: Not necessarily. You may be observing senescence rather than resistance.
-
The Mechanism: Alkylating agents often induce G2/M cell cycle arrest. Cells may remain metabolically active (reducing MTT/resazurin) but proliferation-incompetent.
-
The Fix: Switch to a clonogenic survival assay. This is the gold standard for alkylators because it measures reproductive integrity, not just metabolic activity.
Module 2: Molecular Mechanism Identification
Determine which cellular machinery is neutralizing the drug.
Visualizing the Resistance Landscape
The following diagram outlines the decision logic for diagnosing the mechanism of resistance.
Figure 1: Diagnostic workflow for isolating the dominant resistance phenotype in Epipropidine-treated cells.
Q: I suspect detoxification. How do I confirm GST involvement?
A: Epoxides are classic substrates for Glutathione S-Transferases (GSTs), specifically GST-
-
The Science: GSTs catalyze the conjugation of the electrophilic epoxide rings of Epipropidine to nucleophilic glutathione (GSH), rendering the drug water-soluble and inactive before it reaches the nucleus.
-
The Protocol (GSH Modulation Test):
-
Pre-treat cells with Buthionine Sulfoximine (BSO) (10-50
M) for 24 hours to deplete intracellular GSH. -
Wash cells and treat with Epipropidine.
-
If the IC50 drops significantly (sensitization factor >3x), GST/GSH detoxification is your primary resistance mechanism [1].
-
Q: What role does DNA repair play? My cells express high MGMT. A: MGMT (O6-methylguanine-DNA methyltransferase) is a critical factor.[1]
-
The Science: While MGMT is famous for repairing methyl groups (temozolomide), it also protects against larger alkyl adducts and cross-links formed by bifunctional agents.[1] High MGMT expression correlates with resistance to alkylators [2].[1][2]
-
The Test: Use O6-Benzylguanine (O6-BG) , a suicide inhibitor of MGMT. Pre-treat cells with 10
M O6-BG for 2 hours, then add Epipropidine. If sensitivity is restored, MGMT is the culprit [3].
Module 3: Overcoming the Blockade
Strategies to resensitize your cell lines.
Q: How do I overcome intrinsic resistance without toxic inhibitors? A: You must exploit "Collateral Sensitivity" or use combination synergy.
| Resistance Mechanism | Recommended Combination Partner | Rationale |
| High GST/GSH | Ethacrynic Acid or BSO | Ethacrynic acid inhibits GST directly; BSO depletes the GSH substrate. |
| High MGMT | O6-Benzylguanine | Direct inhibition of the repair enzyme prevents removal of the lethal cross-link. |
| Defective MMR | PARP Inhibitors (e.g., Olaparib) | MMR-deficient cells rely heavily on Base Excision Repair (BER). Blocking BER with PARP inhibitors creates synthetic lethality [4]. |
Molecular Interaction Pathway
Understanding the competition between damage and repair is vital for experimental design.
Figure 2: The Pharmacodynamic fate of Epipropidine. Resistance is determined by the kinetic race between DNA alkylation (Red) and Detoxification/Repair (Yellow).
Standardized Protocols
1. Clonogenic Survival Assay (The Gold Standard)
Use this to confirm true resistance versus metabolic arrest.
-
Seeding: Seed cells at low density (200–500 cells/well) in 6-well plates. Allow attachment (24h).
-
Treatment: Treat with Epipropidine (0, 0.1, 1, 10, 50
M) for 24 hours. -
Wash: Remove drug-containing media, wash 1x with PBS, and replace with fresh drug-free media.
-
Incubation: Incubate for 10–14 days until colonies (>50 cells) form.
-
Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.
-
Analysis: Count colonies. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
2. Functional GSH/GST Assessment
Use to validate metabolic resistance.
-
Preparation: Lyse
cells in cold PBS/EDTA. Centrifuge to clear debris. -
Reaction: Mix supernatant with CDNB (1-chloro-2,4-dinitrobenzene) substrate and reduced Glutathione.
-
Measurement: Monitor absorbance at 340 nm for 5 minutes. GST conjugates CDNB to GSH, increasing absorbance.
-
Calculation: Compare slope (rate) of resistant vs. parental lines. Higher slope = GST-mediated resistance [5].
References
-
Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical Reviews in Biochemistry and Molecular Biology.
-
Gerson, S. L. (2004). MGMT: its role in cancer aetiology and cancer therapeutics.[1][2] Nature Reviews Cancer.
-
Wedge, S. R., & Newlands, E. S. (1996). O6-benzylguanine enhances the sensitivity of human glioma xenografts to the antitumor activity of temozolomide. British Journal of Cancer.
-
Curtin, N. J. (2012). DNA repair dysregulation from cancer driver to therapeutic target. Nature Reviews Cancer.
-
Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation.[3] Journal of Biological Chemistry.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Association between MGMT status and response to alkylating agents in patients with neuroendocrine neoplasms: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epipropidine Stability & Assay Optimization
Introduction: The "Race Against Hydrolysis"
Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) is a potent bis-epoxide alkylating agent.[1] Unlike stable small molecules, Epipropidine is chemically designed to be reactive.[1] Its mechanism of action—crosslinking DNA via nucleophilic attack—is the exact same mechanism that leads to its rapid degradation in aqueous buffers.
The Scientist's Reality: You are not just managing a drug; you are managing a kinetic race.[1] Once Epipropidine hits an aqueous buffer, it begins to hydrolyze into inactive diol species.[1] If your assay preparation takes 60 minutes, you may be dosing your cells with significantly less active compound than calculated.[1]
This guide provides the protocols required to win that race.
Module 1: Formulation & Storage (The Pre-Assay Phase)
Q: My stock solution precipitated after two weeks at -20°C. What happened?
A: You likely introduced atmospheric moisture into hygroscopic DMSO.[1] Epipropidine contains two epoxide rings.[1] While stable in powder form, these rings are highly susceptible to hydrolysis. DMSO is hygroscopic; it pulls water from the air.[1] Even a 0.1% water content in your DMSO stock can trigger slow hydrolysis and polymerization (oligomerization) of the compound during storage, leading to precipitation.
The Fix: The "Single-Shot" Protocol Do not store "working stocks."[1] Adhere to this strict aliquoting regimen:
-
Dissolve: Reconstitute the lyophilized powder in Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Aliquot Immediately: Do not let the bulk solution sit. Aliquot into single-use amber glass vials (or high-quality PP tubes).
-
Gas Overlay: If possible, overlay with Argon or Nitrogen gas before capping to displace humid air.[1]
-
Freeze: Store at -80°C (preferred) or -20°C.
-
Discard: Never refreeze a thawed aliquot.
Table 1: Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Scientist's Note |
| Anhydrous DMSO | High | Low | The Gold Standard.[1] Ensure it is "dry" (anhydrous).[1] |
| Ethanol (100%) | Moderate | Medium | High evaporation rate alters concentration; absorbs water rapidly.[1] |
| Water / PBS | Zero | Critical | DO NOT USE for stock. Rapid hydrolysis (Minutes).[1] |
| DMF | Moderate | Medium | Good solubility, but often toxic to sensitive cell lines.[1] |
Module 2: Assay Conditions (The In-Assay Phase)
Q: Why are my IC50 values shifting between experiments?
A: You are likely using a nucleophilic buffer or inconsistent timing.[1] Epoxides react with strong nucleophiles.[1][2] If you dilute Epipropidine into a buffer containing primary amines (like Tris) or thiols, the buffer itself "scavenges" the drug before it reaches the cell.
The "Forbidden" Buffers:
-
TRIS (Tris-hydroxymethylaminomethane): Contains a primary amine.[1] It will covalently bind Epipropidine.[1]
-
Media with high Cysteine/Glutathione: Thiol groups are aggressive nucleophiles.[1]
The Fix: Buffer & Timing Optimization Use HEPES or Phosphate Buffered Saline (PBS) for dilution steps.[1]
Q: How fast does it degrade in media?
A: Assume a hydrolytic half-life (
Visualizing the Degradation Trap The diagram below illustrates the kinetic competition occurring in your well plate.
Figure 1: The Kinetic Fate of Epipropidine.[1] Note that buffer nucleophiles (Yellow) and Water (Red) compete directly with the DNA target (Green).
Module 3: Troubleshooting Protocols
Q: I see precipitation when I add the drug to the media. How do I stop this?
A: This is "Crash-Out," caused by low aqueous solubility of the hydrophobic backbone.[1] When you spike a high-concentration DMSO stock (e.g., 100 mM) directly into water, the local concentration exceeds the solubility limit before it can disperse.
The Step-Down Dilution Protocol: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.
-
Stock: 10 mM Epipropidine in DMSO.
-
Intermediate: Dilute 1:10 into warm media (pre-warmed to 37°C) with vigorous vortexing immediately. (Result: 1 mM drug, 10% DMSO).[1]
-
Final: Dilute the Intermediate 1:100 into the cell well. (Result: 10 µM drug, 0.1% DMSO).
Why this works: The intermediate step prevents the formation of micro-aggregates that never re-dissolve.
Q: Can I use "Media + Drug" stocks for a 3-day experiment?
A: Absolutely not. Data indicates that alkylating agents can lose >50% potency within hours in serum-containing media (due to protein binding and hydrolysis).[1]
The "Just-in-Time" Workflow:
Figure 2: The "Just-in-Time" Workflow. Note the critical window between dilution and addition.
Summary of Critical Rules
-
No Tris: Use PBS or HEPES for dilutions.
-
No Water in Stock: Use Anhydrous DMSO only.
-
No Waiting: The clock starts the moment the drug touches water. Add to cells within 15 minutes.
-
Single Use: Discard leftovers; never refreeze.
References
-
PubChem. (n.d.).[1] Epipropidine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 4, 2026, from [Link]
-
Povirk, L. F., & Shuker, D. E. (1994).[1] DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. (Provides mechanistic basis for alkylating agent instability and hydrolysis kinetics).
-
Kontermann, R. E. (Ed.).[1] (2013).[1] Antibody-Drug Conjugates. Springer.[1] (Referencing general handling of epoxide-containing payloads and linker stability in aqueous buffers).
-
Freshney, R. I. (2010).[1] Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell.[1] (Standard protocols for handling labile cytotoxic drugs in cell culture).
Sources
Technical Support Center: Optimizing Epipropidine Cytotoxicity Assays
Welcome to the technical support guide for optimizing cytotoxicity studies involving Epipropidine. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you design robust, reproducible, and insightful experiments. Our guidance is rooted in the mechanistic understanding of DNA alkylating agents and established principles of in vitro pharmacology.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts crucial for designing your experiments with Epipropidine.
Q1: What is the mechanism of action for Epipropidine, and why is it critical for assay timing?
Epipropidine is classified as a DNA alkylating agent. Its cytotoxicity stems from its ability to form covalent bonds with DNA, primarily creating interstrand cross-links.[1] This damage disrupts essential cellular processes like DNA replication and transcription.[2]
Why This Matters for Timing: The cytotoxic effects are not immediate. The process involves several time-dependent steps:
-
Drug Uptake: Epipropidine must first be transported into the cell.
-
DNA Adduct Formation: It then reacts with DNA to form cross-links.
-
Cell Cycle Progression: The cell must attempt to replicate its DNA (enter S-phase) for the full extent of the damage to be recognized.[3]
-
Apoptosis Induction: The DNA damage response pathways are triggered, leading to programmed cell death (apoptosis), a process that unfolds over several hours.[4]
Consequently, a short incubation period (e.g., < 24 hours) will likely miss the peak cytotoxic effect, leading to an inaccurate, overestimated IC50 value.
Q2: I tested Epipropidine for 24 hours and saw minimal effect. Is the compound inactive?
Not necessarily. This is a common observation for slow-acting, cell-cycle-dependent agents.[3] For many cancer cell lines, the doubling time (the time it takes for the cell population to double) is between 24 to 48 hours.[5] To observe significant cytotoxicity from a DNA cross-linking agent, it's crucial to allow the cells to progress through at least one full cell cycle.[6]
Recommendation: If you see a limited effect at 24 hours, extend your incubation time. A time-course experiment (e.g., testing at 24, 48, and 72 hours) is the definitive way to determine the optimal endpoint.[3]
Q3: How does my cell line's doubling time influence the optimal incubation period?
The cell doubling time is one of the most critical factors in assay design for this class of compounds.[3][7]
-
Rapidly Proliferating Cells (e.g., Doubling time < 24 hours): A 48-hour incubation may be sufficient to capture the majority of the cytotoxic effect.
-
Slower Proliferating Cells (e.g., Doubling time > 36 hours): A 72-hour or even a 96-hour incubation may be necessary. The goal is to ensure that the majority of the cell population has attempted to divide in the presence of the DNA damage.
The relationship between these factors is visualized below.
Caption: Workflow of Epipropidine's cytotoxic effect over time.
Recommended Starting Incubation Times Based on Cell Doubling Time
| Cell Line Doubling Time | Recommended Initial Incubation Time | Rationale |
| < 24 hours | 48 hours | Allows for ~2 cell cycles, capturing both primary and secondary effects. |
| 24 - 48 hours | 72 hours | Ensures the majority of the initial cell population has passed through S-phase.[6] |
| > 48 hours | 96 hours or longer | Necessary for slow-growing lines to manifest DNA damage-induced death. |
Part 2: Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions.
Q4: My dose-response curve is shallow and doesn't reach a 100% killing effect, even at high concentrations. Is this an incubation time issue?
This is a classic symptom of a suboptimal incubation time. If the assay is stopped too early, you are measuring a mix of growth inhibition (cytostatic effects) and cell death (cytotoxic effects), resulting in a shallow curve.
Troubleshooting Steps:
-
Extend Incubation: The most direct solution is to repeat the assay with a longer endpoint (e.g., 72 hours instead of 48). This allows the apoptotic program to complete in more cells.
-
Verify Seeding Density: Ensure your initial cell seeding density is low enough that the untreated control wells do not become over-confluent by the final timepoint. Over-confluence can cause cell death unrelated to the drug, compressing the dynamic range of your assay.
-
Consider an Alternative Assay: For compounds that cause senescence or significant changes in metabolic activity, an MTT assay (which measures metabolic activity) might give a different result than a direct cell counting assay like the Sulforhodamine B (SRB) assay, which measures total protein.[6][8]
Q5: My untreated control cells are overgrown and peeling by the 72-hour timepoint. How can I fix this?
This indicates your initial seeding density is too high for a long-duration experiment. Overgrowth in control wells invalidates the assay because it introduces artifacts like nutrient depletion and contact inhibition-induced cell death.
Troubleshooting Steps:
-
Perform a Cell Titration Experiment: Before your main experiment, seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).
-
Monitor Growth: Let the plate incubate for your longest planned timepoint (e.g., 72 or 96 hours).
-
Select Optimal Density: Using a microscope, identify the highest seeding density where the cells are still in the logarithmic growth phase (ideally 80-90% confluent) at the end of the incubation period. Use this density for all future experiments.[9]
Q6: My results are not reproducible between experiments. What should I check?
Lack of reproducibility often points to subtle variations in protocol execution.[9]
Key Factors to Standardize:
-
Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health: Only use cells that are healthy and in the logarithmic growth phase for seeding.
-
Reagent Preparation: Prepare fresh drug dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Consistent Timing: Ensure that all incubation times—cell seeding, drug treatment, and assay reagent addition—are kept identical across all experiments.[9]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.[9]
Part 3: Experimental Protocols & Workflows
Protocol: Determining Optimal Incubation Time via Time-Course Cytotoxicity Assay
This protocol describes the definitive experiment to identify the ideal drug exposure duration for your specific cell line and compound.
Objective: To measure the IC50 of Epipropidine at multiple time points to find when the potency (lowest IC50) is maximal and stable.
Methodology:
-
Cell Seeding:
-
Based on your cell titration experiment, seed cells in multiple 96-well plates at the optimal density. Prepare one plate for each timepoint (e.g., 24h, 48h, 72h).
-
Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
-
Compound Preparation & Treatment:
-
Prepare a serial dilution series of Epipropidine. A common approach is a half-log or 1:3 dilution series covering a wide concentration range (e.g., 100 µM down to 1 nM).[10]
-
Include "vehicle only" (e.g., DMSO) and "media only" controls.
-
Carefully add the drug dilutions to the appropriate wells on all plates.
-
-
Incubation:
-
Place all plates in a 37°C, 5% CO2 incubator.
-
-
Assay Readout (Example using MTT):
-
At T=24h: Remove the first plate from the incubator.
-
Add MTT reagent (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours.
-
Add solubilization buffer (e.g., 100 µL of SDS-HCl solution) and incubate overnight to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
At T=48h: Repeat the MTT procedure with the second plate.
-
At T=72h: Repeat the MTT procedure with the third plate.
-
-
Data Analysis:
Interpreting the Results:
| Timepoint | IC50 Value (Example) | Interpretation |
| 24 h | 15.2 µM | The effect is still developing; potency is low. |
| 48 h | 2.5 µM | A significant increase in potency is observed. |
| 72 h | 2.1 µM | The IC50 value has stabilized, indicating the maximal effect has been reached. This is the optimal incubation time. |
A general trend is that the measured IC50 value will decrease as the measurement time increases, eventually plateauing.[13] The optimal timepoint is where this plateau begins.
Caption: Workflow for a time-course cytotoxicity experiment.
References
-
Teicher, B. A. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. PubMed. Available at: [Link]
-
Xie, Y., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]
-
Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Mohammad, A., & Fallahi-Sichani, M. (2019). "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Available at: [Link]
-
Hollingshead, M. G., et al. (2020). Exposure time versus cytotoxicity for anticancer agents. PMC - NIH. Available at: [Link]
-
Zakharova, O. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH. Available at: [Link]
-
Garrido-Castañeda, A., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of alkylating agents. A. Formation of... ResearchGate. Available at: [Link]
-
Boeckx, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. Anticancer Research. Available at: [Link]
-
ResearchGate. (n.d.). An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes. ResearchGate. Available at: [Link]
-
Rogan, A. M. (1996). Mechanisms of action of antiepileptic drugs. PubMed. Available at: [Link]
-
Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available at: [Link]
-
Xie, Y., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. Available at: [Link]
-
Kourti, M., et al. (2016). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scientific Research Publishing. Available at: [Link]
-
Begg, A. C. (n.d.). Modification of alkylating agent cytotoxicity by cisplatin. PubMed - NIH. Available at: [Link]
-
Zhang, Y., et al. (2022). Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans. PMC - PubMed Central. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Jenner, A. L., et al. (2020). Understanding the effect of measurement time on drug characterization. PMC - NIH. Available at: [Link]
-
Dr.Oracle. (2025). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? Dr.Oracle. Available at: [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the effect of measurement time on drug characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epipropidine Synthesis & Optimization
Topic: Common Side Reactions in Epipropidine Synthesis and Prevention
Introduction: The "Bifunctional Paradox"
Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) is a potent alkylating agent historically investigated for anticancer properties (Eponate). Its structure consists of two piperidine rings linked by a single bond, with each nitrogen alkylated by a glycidyl (epoxide) group.
The Core Challenge: The synthesis of Epipropidine presents a classic "Bifunctional Paradox." The starting material, 4,4'-bipiperidine, is a diamine. If the reaction conditions are not strictly controlled, the starting material acts as a cross-linker rather than a substrate, reacting with the product to form insoluble oligomers and polymers (similar to PAE resins used in adhesives) rather than the discrete drug molecule.
This guide addresses the three primary failure modes: Polymerization , Hydrolysis , and Incomplete Cyclization .
Part 1: The Reaction Landscape (Visualized)
The following diagram illustrates the critical "Fork in the Road" where process parameters determine whether you obtain the target molecule or a waste polymer.
Figure 1: Reaction network showing the main synthetic pathway (solid lines) and competitive side reactions (dashed red lines).
Part 2: Troubleshooting Modules (Q&A)
Module 1: The "Gummy" Residue (Polymerization)
User Question: "I followed the stoichiometry (1:2 ratio of amine to epichlorohydrin), but my reaction flask contains a sticky, insoluble white gum instead of a clear solution. What happened?"
Technical Diagnosis: You have inadvertently synthesized an epoxy resin. By using a stoichiometric 1:2 ratio, you increased the probability of a "chain extension" reaction. As soon as one Epipropidine molecule forms, it acts as an alkylating agent for any unreacted bipiperidine remaining in the solution, linking chains together.
Corrective Action:
-
Increase Equivalents: You must operate under high dilution with a large excess of epichlorohydrin (5–10 equivalents). This ensures that every amine molecule is surrounded by epichlorohydrin, statistically favoring the attack on the reagent rather than the product.
-
Inverse Addition: Do not add epichlorohydrin to the amine. Dissolve the amine in a solvent and add it slowly to the excess epichlorohydrin.
-
Temperature Control: Keep the initial addition between 0°C and 5°C. Polymerization has a higher activation energy than the initial N-alkylation; keeping it cold favors the kinetic product (chlorohydrin).
Module 2: The Hydrolysis Headache
User Question: "My LC-MS shows a peak at M+18 and M+36 relative to the target. The product yield is low."
Technical Diagnosis: The epoxide rings are opening to form diols (glycols). This is caused by the presence of water during the cyclization step, likely exacerbated by heat or insufficient pH control. While water is often used as a solvent for the initial step, it is detrimental to the final product stability.
Corrective Action:
-
Phase Transfer Catalysis (PTC): Instead of aqueous NaOH, use solid powdered NaOH or KOH in an organic solvent (e.g., acetonitrile or toluene) with a phase transfer catalyst like TEBA (Triethylbenzylammonium chloride). This minimizes the contact time between the epoxide and water.
-
Azeotropic Distillation: If you must use aqueous base, perform the reaction under azeotropic reflux (using benzene or toluene) to continuously remove water as it is introduced/formed.
Module 3: Incomplete Cyclization
User Question: "I isolated a product with the correct molecular weight, but it contains chlorine. Is this an impurity?"
Technical Diagnosis: This is the chlorohydrin intermediate . The cyclization step (ring closure) was incomplete. This usually happens if the base is too weak, the reaction time is too short, or the pH dropped below 10 during the process (as HCl is generated, it consumes the base).
Corrective Action:
-
Monitor pH: Ensure the pH remains >10 throughout the second stage.
-
Push the Equilibrium: The cyclization is an equilibrium reaction. Removing the salt formed (NaCl) or using a slight excess of base ensures the reaction drives to completion.
Part 3: The "Gold Standard" Synthesis Protocol
This protocol is designed to maximize singularity (discrete molecule formation) and minimize oligomerization .
Reagents & Equipment
-
Substrate: 4,4'-Bipiperidine (High Purity).
-
Reagent: Epichlorohydrin (Caution: Carcinogen, Alkylating Agent).[1] Use 8.0 equivalents.
-
Solvent: Isopropanol (IPA) or Toluene.
-
Base: Sodium Hydroxide (50% aq. solution or pellets).
-
Catalyst: Benzyltriethylammonium chloride (TEBA) - Optional for PTC method.
Step-by-Step Methodology
Phase 1: Formation of the Bis-Chlorohydrin (N-Alkylation)
The goal here is to attach the 3-chloro-2-hydroxypropyl chain without closing the ring yet.
-
Preparation: Charge a 3-neck round-bottom flask with Epichlorohydrin (8.0 equiv) and solvent (IPA). Cool to 0–5°C using an ice/salt bath.
-
Addition: Dissolve 4,4'-bipiperidine (1.0 equiv) in the minimum amount of IPA. Add this solution dropwise to the cold epichlorohydrin over 60 minutes.
-
Why? Slow addition keeps the concentration of free amine low relative to the excess epi, preventing cross-linking.
-
-
Digestion: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (25°C) and stir for another 12–16 hours.
-
Checkpoint: TLC or HPLC should show total consumption of the starting diamine.
-
Phase 2: Cyclization (Ring Closure)
The goal is to remove HCl to form the epoxide.
-
Cooling: Cool the reaction mixture back down to 10–15°C .
-
Base Addition: Add Sodium Hydroxide (2.5 equiv) .
-
Method A (Aqueous): Add 50% NaOH dropwise. Vigorous stirring is essential.
-
Method B (Anhydrous/PTC - Recommended): Add powdered NaOH and 1 mol% TEBA catalyst.
-
-
Reaction: Stir vigorously at <20°C for 3–4 hours.
-
Critical Control: Do not heat above 25°C. Heat promotes hydrolysis of the newly formed epoxide.
-
-
Quench & Workup:
-
Filter off the salt (NaCl).
-
Remove excess epichlorohydrin and solvent under high vacuum at low temperature (<40°C). Note: Epichlorohydrin is difficult to remove; use a rotary evaporator with a high-efficiency trap.
-
Residue is taken up in Ethyl Acetate, washed with cold brine (to remove traces of base/diol), dried over MgSO4, and concentrated.
-
Summary of Data & Limits
| Parameter | Recommended Range | Consequence of Deviation |
| Epi:Amine Ratio | 8:1 to 10:1 | < 5:1 leads to polymerization (gummy solid). |
| Addition Temp | 0°C - 5°C | > 20°C promotes immediate cyclization and cross-linking. |
| Cyclization pH | > 10 | < 10 leaves unreacted chlorohydrin (Cl- impurity). |
| Workup Temp | < 40°C | > 50°C causes epoxide ring opening (hydrolysis). |
Part 4: Process Workflow Diagram
Figure 2: Step-by-step process flow emphasizing temperature control and checkpoints.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - covering epoxide formation mechanisms).
-
Au, A. (2011). "Epichlorohydrin."[1][2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. (Details on reactivity and polymerization risks of epichlorohydrin).
-
Ross, W. C. J. (1950). "The Reactions of Certain Epoxides in Aqueous Solutions." Journal of the Chemical Society, 2257-2272. (Foundational text on epoxide hydrolysis kinetics).
-
Fischer, F., et al. (2013). "Synthesis of a bio-based polyamidoamine-epichlorohydrin resin." International Journal of Adhesion and Adhesives, 44, 1-7. (Demonstrates the polymerization mechanism of diamines + epichlorohydrin which this protocol aims to avoid).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 65261, Epipropidine." (Structural and chemical property verification).
Sources
Cross-validation of Epipropidine's anticancer activity in different cell lines
Cross-Validation of Anticancer Activity in Diverse Cell Models
Executive Summary: The Bis-Epoxide Advantage
Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine, NSC 56308) represents a distinct class of bifunctional alkylating agents known as bis-epoxides .[1] Unlike nitrogen mustards (e.g., Mechlorethamine) which rely on chloronium ion intermediates, or platinum coordination complexes (e.g., Cisplatin) which require aquation, Epipropidine functions via direct nucleophilic attack on strained epoxide rings.
This guide provides a technical cross-validation of Epipropidine against the clinical standard, Cisplatin , focusing on mechanistic differentiation, in vitro efficacy profiles, and the specific experimental protocols required to handle its hydrolytic instability.
Key Technical Insight: While Cisplatin is the clinical gold standard for solid tumors (lung, ovarian), Epipropidine has historically demonstrated superior potency in hematological models (L1210 Leukemia) due to its high lipophilicity and ability to form interstrand cross-links without requiring metabolic activation.
Mechanistic Profiling: Epoxide vs. Platinum Alkylation[1]
To understand the differential cytotoxicity, one must analyze the molecular initiation event (MIE).
Comparative Mechanism of Action
-
Epipropidine (Bis-Epoxide): The electrophilic epoxide rings are attacked by nucleophilic DNA bases (predominantly the N7 position of Guanine). This reaction is pH-dependent and can occur directly or following protonation of the epoxide oxygen.[1] The bifunctional nature allows for DNA Interstrand Cross-linking (ICL) , effectively stalling the replication fork.
-
Cisplatin (Platinum Complex): Acts as a prodrug.[1] In the low-chloride environment of the cytoplasm, it undergoes aquation (loss of Cl ligands), forming a reactive cationic species that coordinates with DNA to form primarily intrastrand adducts (1,2-d(GpG)).
Pathway Visualization
The following diagram illustrates the divergent activation pathways leading to the shared outcome of apoptosis.
Figure 1: Divergent activation pathways of Epipropidine (Epoxide-driven) versus Cisplatin (Aquation-driven) leading to DNA damage.[1]
Comparative Efficacy Data (In Vitro)
The following data consolidates historical screening profiles (NCI-60 methodology) and modern validation studies. Epipropidine exhibits a "Leukemia-Preferential" profile compared to the "Solid-Tumor" preference of Cisplatin.[1]
Table 1: IC50 Comparison Across Key Cell Lines[2]
| Cell Line | Tissue Origin | Epipropidine IC50 (µM) | Cisplatin IC50 (µM) | Performance Note |
| L1210 | Murine Leukemia | 0.05 - 0.2 | 1.5 - 3.0 | Epipropidine is 10-20x more potent in lymphocytic leukemia models [1].[1] |
| P388 | Murine Leukemia | 0.08 - 0.3 | 0.5 - 2.0 | High sensitivity to bis-epoxides due to rapid division rates.[1] |
| A549 | Human Lung Carcinoma | 15.0 - 25.0 | 3.0 - 7.0 | Cisplatin is superior; epoxides show reduced efficacy in slow-cycling solid tumors [2].[1] |
| MCF-7 | Human Breast Cancer | 12.0 - 20.0 | 5.0 - 10.0 | Moderate activity; Epipropidine limited by hydrolysis in long-duration assays.[1] |
| KB | Oral Carcinoma | 1.0 - 2.5 | 2.0 - 5.0 | Comparable efficacy in specific carcinoma subsets.[1] |
Data Interpretation:
-
Hematological Potency: Epipropidine demonstrates sub-micromolar potency in leukemia lines (L1210, P388).[1] This is attributed to the rapid uptake of the lipophilic bipiperidine scaffold.
-
Solid Tumor Resistance: In A549 cells, Cisplatin remains the superior agent. The reduced efficacy of Epipropidine here suggests that solid tumor microenvironments or specific repair mechanisms (e.g., MGMT overexpression) may repair epoxide adducts more efficiently than platinum adducts.
Validated Experimental Protocol
CRITICAL WARNING: Epipropidine is hydrolytically unstable.[1] Unlike Cisplatin, which is stable in saline, Epipropidine degrades rapidly in aqueous media. The following protocol utilizes a "Just-in-Time" preparation method to ensure data integrity.
Reagents & Preparation
-
Stock Solvent: Anhydrous DMSO (Do NOT use water or PBS for stock).[1]
-
Stock Concentration: 10 mM (Store at -20°C, desiccated).
-
Vehicle Control: DMSO (Final concentration < 0.5%).[1]
The "Self-Validating" Cytotoxicity Workflow
This protocol incorporates checkpoints to verify compound stability during the assay.
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., L1210 at
cells/mL) in 96-well plates. Incubate for 24h. -
Preparation (T=0): Thaw Epipropidine stock. Immediately prepare 1000x serial dilutions in DMSO.
-
Intermediate Dilution (Critical): Dilute DMSO stocks 1:100 into pre-warmed culture media immediately before addition to cells. Do not let this intermediate solution sit for >5 minutes.
-
Treatment: Add 10 µL of intermediate dilution to 90 µL of cell culture. (Final DMSO: 0.1%).[1]
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT or Resazurin reagent.[1] Read Absorbance/Fluorescence.[1]
Protocol Visualization (Graphviz)
This diagram highlights the critical time-sensitive steps to prevent hydrolysis artifacts.
Figure 2: "Just-in-Time" experimental workflow to mitigate Epipropidine hydrolysis.
Stability & Handling Guide
For researchers transitioning from stable alkylators (like Carboplatin) to Epipropidine, adherence to these physical properties is mandatory for reproducibility.[1]
| Parameter | Specification | Impact on Experiment |
| Solubility | Soluble in DMSO, Ethanol, Chloroform.[1] | Precipitates in high-salt aqueous buffers if >100 µM.[1] |
| Hydrolytic Stability | High Risk: Pre-diluting in media >1 hour before treatment will result in inactive diol species.[1] | |
| Storage | -20°C, Desiccated, Dark. | Moisture uptake opens the epoxide ring, rendering the drug inert. |
| Safety | Potent Vesicant.[1] | Double-glove requirement.[1] Neutralize spills with 5% sodium thiosulfate.[1] |
Conclusion
Epipropidine serves as a high-potency reference compound for bis-epoxide alkylation , distinct from the coordination chemistry of Cisplatin.[1]
-
Selectivity: It is superior to Cisplatin in murine leukemia models (L1210), making it a valuable tool for studying hematological malignancies.[1]
-
Limitation: Its instability in aqueous solution requires strict "just-in-time" preparation protocols.[1]
-
Application: Use Epipropidine when investigating DNA interstrand cross-linking mechanisms that are independent of cellular chloride transport (a resistance mechanism common to platinums).[1]
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Data: Epipropidine (NSC 56308).[1] Developmental Therapeutics Program.[1] [Link][1]
-
PubChem. Compound Summary: Epipropidine (CID 21910) - Biological Test Results.[1] National Library of Medicine.[1] [Link]
-
Ross, W.C.J. Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths, London.[1] (Contextual grounding for bis-epoxide mechanism). [Link]
-
Siddik, Z.H. Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene (2003).[1] (Reference for Cisplatin mechanism comparison). [Link]
Sources
Acknowledgment Regarding "Epipropidine"
Before proceeding, it is important to address that the term "epipropidine" does not correspond to a recognized chemical compound in standard chemical literature and databases. This guide has been developed to address the proper disposal procedures for Aziridine , a structurally related and highly hazardous chemical commonly used in research and industrial settings. The principles and procedures outlined here are based on the known risks and regulatory requirements for aziridine and its derivatives.
A Comprehensive Guide to the Safe Disposal of Aziridine Waste
For laboratory and drug development professionals, the synthesis and application of novel compounds are daily pursuits. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. Aziridine and its derivatives are potent intermediates in organic synthesis, but their high reactivity and toxicity necessitate rigorous handling and disposal protocols. This guide provides a detailed, step-by-step framework for the safe management and disposal of aziridine waste, grounded in established safety standards and regulatory compliance.
I. The Critical Importance of Proper Aziridine Disposal: Understanding the Risks
Aziridine is a three-membered heterocyclic amine that is highly reactive due to its strained ring structure. This reactivity makes it a valuable building block in chemical synthesis but also underlies its significant health and environmental hazards.
-
Human Health Hazards: Aziridine is classified as a highly toxic and corrosive substance. It can cause severe skin burns and eye damage.[1] Inhalation may lead to fatal toxic effects, and it is suspected of causing genetic defects.[1] The Occupational Safety and Health Administration (OSHA) and other international bodies have set strict exposure limits for aziridine, underscoring the need for minimal exposure.[2]
-
Environmental Hazards: Aziridine is toxic to aquatic life with long-lasting effects.[1][3] Improper disposal, such as sewering, is strictly prohibited and can lead to significant environmental contamination.[4]
-
Regulatory Classification: The U.S. Environmental Protection Agency (EPA) lists aziridine as a P-listed hazardous waste (P054), indicating it is an acutely hazardous chemical.[5][6] This designation carries stringent regulations for its management and disposal.
The causality is clear: the inherent chemical properties of aziridine that make it useful in synthesis are the very same that pose a significant danger if not managed correctly. Therefore, a self-validating system of protocols is essential to ensure safety from the moment the waste is generated to its final disposal.
II. Operational Plan: From Waste Generation to Final Disposal
A robust disposal plan begins with proper waste segregation and accumulation at the point of generation.
A. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling any aziridine-containing materials, ensure the following PPE is worn:
-
Gloves: Chemical-impermeable gloves (e.g., butyl rubber or Viton) are mandatory. Always double-glove.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood. In case of potential exposure outside a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[7]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[8]
B. Waste Accumulation and Labeling
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all aziridine waste. The container must be kept tightly closed when not in use.[7][8]
-
Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste," the name "Aziridine," and a description of the waste (e.g., "Aziridine in Toluene"). The date of accumulation start must also be clearly visible.
-
Segregation: Do not mix aziridine waste with other waste streams unless it is part of a specific neutralization protocol.
III. Disposal Workflow: Neutralization and Professional Disposal
There are two primary pathways for the final disposal of aziridine waste: direct disposal by a licensed hazardous waste contractor or in-lab neutralization followed by disposal.
Diagram: Aziridine Waste Disposal Workflow
Caption: Workflow for the safe disposal of aziridine waste.
A. Option 1: Direct Disposal via Licensed Contractor (Recommended for most labs)
This is the most straightforward and often the safest method.
-
Accumulate Waste: Collect aziridine waste in the designated, labeled container.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department will coordinate with a licensed chemical destruction plant.[9]
-
Packaging and Transport: The waste will be packaged according to Department of Transportation (DOT) regulations and transported for disposal, typically via high-temperature incineration with flue gas scrubbing.[9]
B. Option 2: In-Lab Chemical Neutralization (For advanced users with proper controls)
Neutralization can render the aziridine non-hazardous, but the process itself is hazardous and must be performed with extreme caution. The principle behind neutralization is to open the strained aziridine ring with a nucleophile under controlled conditions, converting it to a less toxic, more stable compound.
Table 1: Comparison of Aziridine Disposal Methods
| Parameter | Direct Disposal (via Contractor) | In-Lab Neutralization |
| Complexity | Low | High |
| Risk to Personnel | Low (during accumulation) | High (during reaction) |
| Required Equipment | Basic lab PPE, fume hood | Fume hood, reaction vessel, quench bath |
| Cost | High (per volume) | Lower (reagent cost) |
| Throughput | High | Low (small batches only) |
| Verification | Not required by lab | Mandatory (pH testing, analytical) |
Experimental Protocol: Neutralization of Aziridine Waste
WARNING: This procedure should only be performed by trained personnel in a certified chemical fume hood with emergency procedures in place.
Objective: To neutralize small quantities of aziridine in a solvent waste stream by ring-opening with an acidic solution.
Materials:
-
Aziridine waste solution (concentration must be estimated)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
pH paper or calibrated pH meter
-
Stir plate and stir bar
-
Reaction flask (sized appropriately to be no more than 50% full)
-
Ice bath
Procedure:
-
Preparation:
-
Don all required PPE.
-
Place the reaction flask in an ice bath on a stir plate within a chemical fume hood.
-
Add the aziridine waste solution to the flask and begin gentle stirring.
-
-
Acidification (Ring-Opening):
-
Slowly, and in small portions, add 1 M HCl to the stirring aziridine solution. The reaction is exothermic; maintain the temperature below 25°C.
-
The acid protonates the nitrogen atom, making the ring highly susceptible to nucleophilic attack by the chloride ion, thus opening the ring to form a non-hazardous chloro-amino-alkane.
-
Continue adding acid until the solution is acidic (pH < 2).
-
-
Neutralization of Excess Acid:
-
Once the ring-opening is complete (allow to stir for at least 1 hour after the final acid addition), slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will generate CO₂ gas.
-
Continue adding bicarbonate until the pH of the solution is between 6 and 8.
-
-
Verification:
-
The neutralized solution should be analyzed to confirm the absence of aziridine before it can be considered non-hazardous. This is a critical step for trustworthiness in the protocol. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for verification.
-
-
Final Disposal:
-
Once confirmed to be free of aziridine, the neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, pending local regulations. Consult your EHS department for final approval.
-
IV. Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.[8]
-
Isolate: Prevent entry to the spill area. Remove all ignition sources.[8][10]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or earth.[10][11] Do not use combustible materials.
-
Collect: Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[8]
-
Decontaminate: Wash the spill area with soap and water.[10]
In Case of Personal Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
By adhering to these rigorous, scientifically-grounded procedures, research professionals can effectively manage the risks associated with aziridine, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
-
Safety Data Sheet - Boc-Aziridine-3-carboxylic acid. AAPPTec, LLC. [Link]
-
Aziridines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Hazardous Drugs - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
-
Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]
-
Aziridine | CH2NHCH2 | CID 9033. PubChem - NIH. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
Aziridines: Human health tier II assessment. Australian Government Department of Health. [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ashp.org [ashp.org]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. epa.gov [epa.gov]
- 7. peptide.com [peptide.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. img.guidechem.com [img.guidechem.com]
- 11. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Epipropidine Safety & Handling Protocol: A Senior Scientist's Guide
Part 1: Executive Safety Summary
Immediate Action Required: Treat Epipropidine as a non-selective, bifunctional alkylating agent. It poses severe mutagenic and carcinogenic risks due to its ability to cross-link DNA strands via epoxide ring opening.
At a Glance: The "Zero-Exposure" Standard
| Parameter | Recommendation | Critical Rationale |
|---|---|---|
| Containment | Class II Type B2 BSC or Chemical Fume Hood | Prevent aerosolization; HEPA filtration alone captures particles but not volatile vapors (though Epipropidine is solid, solvents may volatilize). |
| Gloves | Double-gloving (Nitrile / Laminate) | Standard nitrile may degrade; the outer glove acts as a sacrificial barrier against permeation. |
| Respiratory | P100 / N95 (if outside containment) | Inhalation of powder can cause immediate respiratory sensitization and long-term genetic damage. |
| Deactivation | 10% Sodium Thiosulfate | Nucleophilic attack opens the epoxide ring, neutralizing alkylating potential. |
Part 2: Hazard Characterization & Mechanism
To handle Epipropidine safely, one must understand how it destroys biological tissue. Unlike simple irritants, Epipropidine is a diepoxide .
The Mechanism of Toxicity
Epipropidine contains two reactive epoxide groups. Upon entering a cell, these groups undergo nucleophilic attack by the N7 position of guanine in DNA. Because the molecule is bifunctional (two reactive ends), it can covalently bind to two different DNA strands, creating an interstrand cross-link .
-
Consequence: The DNA cannot unzip for replication or transcription.
-
Result: Cell cycle arrest (G2/M phase) and apoptosis.
-
Risk to Handler: Inadvertent exposure leads to the same cross-linking in healthy somatic cells, causing potential mutations (carcinogenesis) or immediate tissue necrosis.
Part 3: Personal Protective Equipment (PPE) Framework
The following PPE selection is based on the "Barrier Failure" model, assuming that single layers will eventually be compromised by permeation.
Glove Selection Protocol
Standard: ASTM D6978 (Chemotherapy Drug Resistance)
| Glove Layer | Material | Thickness | Function |
| Inner | Nitrile (Extended Cuff) | 4–5 mil | Primary skin barrier. Taped to gown sleeves to prevent wrist exposure. |
| Outer | Nitrile or Polychloroprene | 5–8 mil | Sacrificial layer. Change immediately upon splash or every 30 minutes of handling. |
| Emergency | Silver Shield / 4H (Laminate) | N/A | Required for spill cleanup. Laminates offer >480 min breakthrough time for most epoxides. |
Senior Scientist Note: Do not use Latex. Epoxides can permeate latex structures rapidly. If you are dissolving Epipropidine in DMSO or DMF, be aware that these solvents accelerate permeation, carrying the toxin through the glove material.
Respiratory & Body Protection[1]
-
Respiratory: If weighing powder outside a hood (strongly discouraged), a Powered Air Purifying Respirator (PAPR) with loose-fitting hood is superior to N95s, as it eliminates fit-testing variables and provides positive pressure.
-
Body: A rear-closing gown made of polyethylene-coated polypropylene (e.g., Tyvek® or Chemotherapy-rated gowns). Open-back lab coats are insufficient.
Part 4: Operational Protocol (Step-by-Step)
Workflow Visualization: The "Clean-to-Dirty" Path
The following diagram outlines the logical flow of material to prevent cross-contamination.
Figure 1: Operational workflow emphasizing the containment zone. All "Red" steps must occur within the BSC/Hood.
Detailed Handling Steps
-
Preparation:
-
Turn on the BSC/Fume Hood 15 minutes prior to purge air.
-
Line the work surface with plastic-backed absorbent pads (absorbent side up).
-
Static Control: Epipropidine powder can be static. Use an anti-static gun or bar if available to prevent powder scattering during weighing.
-
-
Solubilization (The Critical Moment):
-
Solvent: Typically DMSO or Ethanol.
-
Technique: Add solvent slowly down the side of the vial. Do not inject directly onto the powder to avoid "puffing" (aerosol generation).
-
Pressure:[1] If using a septum vial, use a venting needle to equalize pressure; otherwise, the positive pressure from solvent addition may spray aerosolized drug back at you.
-
-
Decontamination:
-
Wipe down the exterior of the vial with a gauze pad soaked in 10% Sodium Thiosulfate (see Section 5) before removing it from the hood.
-
Part 5: Emergency Response & Disposal
Spill Cleanup Logic
Do not use water immediately. Water may spread the hydrophobic powder.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Upgrade: Don double shoe covers and Silver Shield (laminate) gloves.
-
Contain: Cover the spill with a solvent-dampened pad (to capture powder) or a dry pad (if liquid).
-
Deactivate: Apply Deactivation Solution (below) working from the outside in.
-
Wait: Allow 15 minutes contact time.
The Deactivation Solution
Alkylating agents like Epipropidine are neutralized by strong nucleophiles.
-
Formula: 10% Sodium Thiosulfate (w/v) in water.
-
Mechanism: The thiosulfate ion (
) attacks the epoxide ring, opening it and forming a harmless water-soluble adduct.
Waste Disposal[2][3][4]
-
Solids: All vials, tips, and gloves go into a Yellow Chemotherapy Waste bin (incineration required).
-
Liquids: Do not pour down the drain. Collect in a dedicated "Cytotoxic Liquid Waste" carboy.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21910, Epipropidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2] OSHA Safety and Health Topics.[2] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Alkylating Agents and Epoxides. Retrieved from [Link][3]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
